(S,R,S)-AHPC-Me-8-bromooctanoic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C31H45BrN4O4S |
|---|---|
分子量 |
649.7 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-(8-bromooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H45BrN4O4S/c1-20(22-12-14-23(15-13-22)27-21(2)33-19-41-27)34-29(39)25-17-24(37)18-36(25)30(40)28(31(3,4)5)35-26(38)11-9-7-6-8-10-16-32/h12-15,19-20,24-25,28,37H,6-11,16-18H2,1-5H3,(H,34,39)(H,35,38)/t20-,24+,25-,28+/m0/s1 |
InChI 键 |
UIKLKINGLSOIKU-MPLXTJOBSA-N |
产品来源 |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of (S,R,S)-AHPC-Me-8-bromooctanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism of action of (S,R,S)-AHPC-Me-8-bromooctanoic acid. This molecule is a key chemical tool in the field of targeted protein degradation, functioning as a ligand-linker conjugate for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The core of its function lies in the (S,R,S)-AHPC-Me moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The 8-bromooctanoic acid component serves as a versatile linker, enabling the conjugation of the VHL ligand to a warhead that targets a specific protein for degradation. This guide will dissect the molecular interactions, signaling pathways, and experimental methodologies relevant to the application of this compound in the development of novel therapeutics.
Introduction to this compound
This compound is a heterobifunctional molecule comprised of two key components:
-
(S,R,S)-AHPC-Me: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular protein degradation machinery.
-
8-bromooctanoic acid: An eight-carbon alkyl chain linker with a terminal bromine atom, which acts as a reactive handle for conjugation to a target protein ligand.
This ligand-linker conjugate is a foundational building block for the synthesis of PROTACs. PROTACs are designed to hijack the ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), offering a powerful therapeutic modality for targeting proteins that have been traditionally considered "undruggable."
The PROTAC Mechanism of Action: A VHL-Recruiting System
The mechanism of action of a PROTAC synthesized from this compound is centered on the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Ternary Complex Formation
The process is initiated by the PROTAC molecule simultaneously binding to both the VHL E3 ligase via its (S,R,S)-AHPC-Me head and the target protein via its specific warhead. This brings the E3 ligase and the target protein into close proximity, forming a transient ternary complex.
Ubiquitination of the Target Protein
Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.
Proteasomal Degradation
The polyubiquitinated target protein is then recognized and shuttled to the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule and the VHL E3 ligase are released and can participate in further rounds of degradation.
Application in the Development of a CYP1B1 Degrader
A notable application of this compound is in the synthesis of PROTAC CYP1B1 degrader-2 (PV2) .[1][2][3] Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in various tumors and is associated with cancer cell proliferation and drug resistance.
Structure of PROTAC CYP1B1 degrader-2 (PV2)
The structure of PV2 consists of the (S,R,S)-AHPC-Me VHL ligand connected via the 8-carbon linker to a ligand that specifically binds to CYP1B1.
Caption: General structure of PROTAC CYP1B1 degrader-2 (PV2).
Quantitative Data: Degradation Efficiency of PV2
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC CYP1B1 degrader-2 (PV2) | CYP1B1 | A549/Taxol | 1.0 | >90 | [2][4] |
Experimental Protocols
The development and characterization of PROTACs synthesized from this compound involve a series of biochemical and cell-based assays.
VHL Ligand Binding Affinity Assays
Determining the binding affinity of (S,R,S)-AHPC-Me to the VHL protein is crucial. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly employed.
4.1.1. Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand ((S,R,S)-AHPC-Me) is titrated into a solution containing the VHL protein. The heat changes upon each injection are measured to generate a binding isotherm.
General Protocol:
-
Sample Preparation:
-
Express and purify the VHL protein complex (VCB: VHL, Elongin B, and Elongin C).
-
Prepare a concentrated stock solution of (S,R,S)-AHPC-Me in a buffer compatible with the protein (e.g., PBS or HEPES), with a final DMSO concentration kept low (typically <5%).
-
Dialyze the protein against the same buffer to ensure buffer matching.
-
-
ITC Experiment:
-
Load the VHL protein solution into the sample cell of the calorimeter.
-
Load the (S,R,S)-AHPC-Me solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
A control experiment with ligand injected into buffer alone is performed to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
4.1.2. Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Principle: The VHL protein is immobilized on a sensor chip, and a solution of (S,R,S)-AHPC-Me is flowed over the surface. The binding and dissociation are monitored in real-time.
General Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate a sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Immobilize the purified VCB complex onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference channel is prepared similarly but without the protein to subtract non-specific binding.
-
-
Analyte Injection and Data Collection:
-
Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of (S,R,S)-AHPC-Me over the immobilized VHL and reference channels.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cellular Degradation Assays
4.2.1. Western Blotting for Protein Degradation
Western blotting is a widely used technique to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
Principle: Cells are treated with the PROTAC for a specified time, and the total protein is extracted. The target protein levels are then detected and quantified using a specific antibody.
General Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549/Taxol for CYP1B1) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., PV2) for a desired time course (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CYP1B1) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.
-
Signaling Pathways and Logical Relationships
The mechanism of action of a PROTAC synthesized from this compound can be visualized as a signaling pathway and a logical workflow.
Caption: Signaling pathway of VHL-recruiting PROTAC-mediated protein degradation.
Caption: Experimental workflow for the development and characterization of a PROTAC.
Conclusion
This compound is a valuable chemical entity for the development of VHL-recruiting PROTACs. Its mechanism of action, rooted in the principles of induced proximity and hijacking of the ubiquitin-proteasome system, offers a powerful strategy for the targeted degradation of disease-relevant proteins. This guide has provided a comprehensive overview of its function, application in the synthesis of a CYP1B1 degrader, and the key experimental protocols used for its characterization. A thorough understanding of these principles is essential for researchers and drug developers working to advance the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC CYP1B1 降解剂-2 | PROTAC CYP1B1 degrader-2 | CAS 2836297-26-6 | CYP1B1降解剂 | 美国IvivoChem [invivochem.cn]
- 4. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (S,R,S)-AHPC-Me and 8-Bromooctanoic Acid in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the roles of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC-Me, and the linker molecule, 8-bromooctanoic acid, in the rapidly evolving field of targeted protein degradation (TPD). This document details their functions in the formation of Proteolysis Targeting Chimeras (PROTACs), summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological processes.
Core Components of VHL-based PROTACs
Targeted protein degradation utilizing PROTACs is a revolutionary therapeutic strategy that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1][][3] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5]
(S,R,S)-AHPC-Me: A High-Affinity VHL E3 Ligase Ligand
(S,R,S)-AHPC-Me is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7][8] VHL is a substrate recognition component of the CRL2^VHL^ E3 ligase complex, which plays a crucial role in cellular oxygen sensing by targeting the alpha subunits of hypoxia-inducible factors (HIFs) for degradation under normal oxygen conditions.[3][9] The design of VHL ligands, such as (S,R,S)-AHPC-Me, is based on mimicking the hydroxylated proline residue of HIF-1α that VHL naturally recognizes.[3]
In the context of PROTACs, (S,R,S)-AHPC-Me serves as the "hijacking" component, recruiting the VHL E3 ligase to a specific POI that is not its natural substrate.[6][7][10] This induced proximity is the critical first step in the catalytic degradation of the target protein.[11]
8-Bromooctanoic Acid: A Versatile Linker Moiety
8-Bromooctanoic acid functions as a linker, the bridge that connects the VHL ligand to the POI-binding ligand.[12][13][14] The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy and selectivity.[5][15] Aliphatic chains, such as the one provided by 8-bromooctanoic acid, are a common class of hydrophobic linkers used in PROTAC design.[16] The terminal carboxylic acid group of 8-bromooctanoic acid provides a convenient chemical handle for conjugation to a POI ligand, while the bromo group allows for facile attachment to the VHL ligand, such as (S,R,S)-AHPC-Me. The combined entity, (S,R,S)-AHPC-Me-8-bromooctanoic acid, represents a pre-functionalized E3 ligase ligand-linker conjugate ready for the final coupling step to create a complete PROTAC molecule.[17]
Mechanism of Action: VHL-Mediated Protein Degradation
The mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-Me and an 8-bromooctanoic acid-derived linker follows a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, forming a transient ternary complex (POI-PROTAC-VHL).[11] The stability and conformation of this complex are crucial for the subsequent steps.
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI, resulting in the formation of a polyubiquitin (B1169507) chain.[1][]
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.[3] The proteasome unfolds and degrades the tagged POI into small peptides, while the ubiquitin monomers are recycled.
-
PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage another POI and VHL E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.[]
Caption: The catalytic cycle of a VHL-based PROTAC.
Quantitative Data on VHL-based PROTACs
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[15][18][19] The following tables summarize publicly available data for PROTACs utilizing the (S,R,S)-AHPC-Me core structure.
Table 1: Degradation Potency of (S,R,S)-AHPC-Me-based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) Cells | <1 nM | Not Reported | [6][7] |
| AHPC(Me)-C6-NH₂ | FBXO22 | Jurkat Cells | 77 nM | 99% | [20] |
Table 2: Representative Data for VHL-based HDAC PROTACs
| PROTAC | Target | DC50 (μM) | Dmax (%) |
| Compound 22 | HDAC3 | 0.44 ± 0.03 | 77 |
| Compound 22 | HDAC1 | >10 | 41 |
| Compound 22 | HDAC2 | >10 | 18 |
Data from a study on HDAC PROTACs, illustrating the impact of linker optimization on potency and selectivity.[15]
Experimental Protocols
The development and validation of a PROTAC involves a series of in vitro and cell-based assays. The following is a generalized workflow for evaluating a PROTAC synthesized from this compound.
Caption: A typical experimental workflow for PROTAC development.
Protein Degradation Assays
Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.
-
Western Blotting: A semi-quantitative method that is widely used for initial screening.
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands and quantify their intensity relative to a loading control (e.g., GAPDH, β-actin) to determine the percentage of degradation.[20]
-
-
Mass Spectrometry (MS)-based Proteomics: A highly sensitive and quantitative method for assessing degradation and selectivity.
-
Sample Preparation: Treat cells with the PROTAC at a concentration around the Dmax and a vehicle control. Lyse the cells, digest the proteins into peptides.
-
Quantitative Analysis: Label peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins to determine the specific degradation of the POI and to assess off-target effects across the proteome.[19][20]
-
-
HiBiT Luminous Assay: A real-time, quantitative method for monitoring protein levels in live cells.
-
Cell Line Generation: Engineer a cell line to express the POI tagged with a small 11-amino-acid peptide (HiBiT).
-
Assay Principle: In the presence of a larger subunit (LgBiT), a functional NanoLuc luciferase is formed, generating a luminescent signal proportional to the amount of HiBiT-tagged protein.
-
Measurement: Treat cells with the PROTAC and measure luminescence over time to kinetically monitor protein degradation.[19]
-
Ternary Complex Formation Assay
Objective: To confirm that the PROTAC facilitates the formation of the POI-PROTAC-VHL ternary complex.
-
Co-Immunoprecipitation (Co-IP):
-
Cell Treatment: Treat cells with the PROTAC for the desired time.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the POI to pull down the POI and its binding partners.
-
Western Blotting: Elute the bound proteins and analyze by Western blotting for the presence of VHL, confirming the formation of the ternary complex.[21]
-
Mechanism of Action Validation
Objective: To confirm that protein degradation is dependent on the proteasome and the recruited E3 ligase.
-
Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of POI degradation indicates that the process is proteasome-dependent.[18]
-
E3 Ligase Competition: Co-treat cells with the PROTAC and an excess of a free VHL ligand (e.g., (S,R,S)-AHPC-Me). Competition for VHL binding should prevent ternary complex formation and rescue POI degradation, confirming the role of VHL.
Conclusion
(S,R,S)-AHPC-Me and 8-bromooctanoic acid are fundamental building blocks in the design of potent and selective VHL-based PROTACs. (S,R,S)-AHPC-Me provides a high-affinity anchor to the VHL E3 ligase, while 8-bromooctanoic acid serves as a versatile linker for conjugation to a POI-binding moiety. A thorough understanding of their roles, combined with a systematic experimental approach to evaluate the resulting PROTACs, is essential for the successful development of novel therapeutics based on targeted protein degradation. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to design, synthesize, and validate effective protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. PROTAC Design [protocols.io]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. VHL ligand binding increases intracellular level of VHL | Sciety [sciety.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.chemscene.com [file.chemscene.com]
- 15. researchgate.net [researchgate.net]
- 16. Aliphatic Linkers | BroadPharm [broadpharm.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. lifesensors.com [lifesensors.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide on (S,R,S)-AHPC-Me-8-bromooctanoic acid as a VHL E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality in drug discovery. PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design due to its well-defined substrate recognition and broad tissue expression.
This technical guide focuses on (S,R,S)-AHPC-Me-8-bromooctanoic acid , a derivative of the potent VHL ligand (S,R,S)-AHPC-Me. This molecule serves as a versatile building block in the synthesis of VHL-recruiting PROTACs, incorporating a linker with a terminal bromide for conjugation to a target protein ligand. This document provides a comprehensive overview of its role as a VHL ligand, including its mechanism of action, relevant quantitative data for related compounds, detailed experimental protocols, and key signaling and experimental workflows.
Core Concept: VHL-Mediated Protein Degradation
The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^). Under normoxic conditions, the alpha subunit of the hypoxia-inducible factor (HIF-1α) is hydroxylated on specific proline residues. This post-translational modification is recognized by VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. PROTACs containing a VHL ligand mimic this natural process to induce the degradation of a desired target protein.
Signaling Pathway of VHL-Mediated Ubiquitination
Caption: VHL-mediated ubiquitination and degradation of a target protein facilitated by a PROTAC.
Quantitative Data
| Ligand | Binding Affinity (Kd/IC50) to VHL | Assay Method |
| VH032 | 185 nM (Kd)[3][4] | Isothermal Titration Calorimetry (ITC) |
| VH298 | 80-90 nM (Kd)[5] | Not Specified |
| VHL Ligand 14 | 196 nM (IC50)[5] | Not Specified |
| BODIPY FL VH032 | 3.01 nM (Kd)[6] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| (S,R,S)-AHPC-Me (in ARV-771) | Implied high affinity due to DC50 < 1 nM for BRD4 degradation[1][2] | Cellular Degradation Assay |
Experimental Protocols
Synthesis of this compound
A detailed, experimentally validated protocol for the synthesis of this compound is not publicly available. However, based on general principles of PROTAC synthesis, a plausible synthetic route would involve the coupling of the (S,R,S)-AHPC-Me VHL ligand, which contains a free amine, with 8-bromooctanoic acid. This would typically be achieved through an amide bond formation.
Representative Amide Coupling Protocol:
Materials:
-
(S,R,S)-AHPC-Me hydrochloride
-
8-bromooctanoic acid
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM))
-
Standard workup and purification reagents (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography).
Procedure:
-
Activation of Carboxylic Acid: To a solution of 8-bromooctanoic acid (1.0 eq) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling Reaction: To the activated ester solution, add (S,R,S)-AHPC-Me hydrochloride (1.0 eq) and an additional equivalent of the organic base (e.g., DIPEA, 1.0 eq) to neutralize the hydrochloride salt.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes) to yield the desired product, this compound.
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
VHL Binding Assays
1. Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test compound.
Materials:
-
Purified VHL protein complex (e.g., VCB complex: VHL, Elongin C, Elongin B)
-
Fluorescently labeled VHL ligand (e.g., a derivative of VH032)
-
Test compound: this compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the VHL protein complex to each well at a fixed concentration.
-
Add the fluorescently labeled VHL ligand to each well at a fixed concentration.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of the ligand to the protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Materials:
-
Purified VHL protein complex in a suitable buffer (e.g., HEPES or PBS)
-
This compound dissolved in the same matched buffer
-
Isothermal titration calorimeter.
Procedure:
-
Thoroughly dialyze the VHL protein against the chosen ITC buffer.
-
Dissolve the ligand in the dialysis buffer to ensure a perfect buffer match.
-
Degas both the protein and ligand solutions.
-
Load the VHL protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
Analyze the resulting thermogram to determine the binding parameters (Kd, n, ΔH).
Experimental and Logical Workflows
General PROTAC Synthesis and Evaluation Workflow
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.
Conclusion
This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs. Its high-affinity VHL-binding core, coupled with a versatile linker, enables the rational design and synthesis of potent and selective protein degraders. While specific binding data for the full ligand-linker conjugate is not yet widely reported, the data from related compounds strongly support its utility. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to utilize this and similar reagents in the exciting and rapidly advancing field of targeted protein degradation.
References
The Architect's Blueprint: A Technical Guide to the Discovery and Synthesis of AHPC-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of therapeutic intervention is undergoing a significant shift from simple inhibition to targeted elimination. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of disease-causing proteins.[1][2] A PROTAC molecule consists of three essential components: a "warhead" that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] This assembly facilitates the formation of a key ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein and its subsequent destruction by the proteasome.[1][4]
Among the most successful E3 ligase ligands are those based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which effectively recruits the von Hippel-Lindau (VHL) E3 ligase.[1][5] This guide provides an in-depth technical exploration of the discovery, synthesis, and evaluation of AHPC-based PROTAC linkers, a critical element governing the efficacy and drug-like properties of the final degrader molecule.
The Central Role of the Linker: More Than a Simple Spacer
The linker is a critical determinant of a PROTAC's overall performance, profoundly influencing its biological activity and physicochemical properties.[1][3] Its length, composition, rigidity, and attachment points dictate the geometry and stability of the ternary complex, which is essential for efficient ubiquitination.[1][6] Commonly employed linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains, where PEG units can enhance aqueous solubility.[1][3] The optimization of these linkers is often an empirical process, requiring the synthesis and evaluation of extensive compound libraries to identify the ideal configuration for a given target and E3 ligase pair.[1][3]
Quantitative Performance Analysis of AHPC-Based PROTACs
The efficacy of a PROTAC is quantified by its ability to induce the degradation of a target protein. Key parameters for this assessment are the half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[1][7][8] The following tables summarize performance data for a selection of VHL-recruiting, AHPC-based PROTACs, illustrating the impact of linker composition and target protein identity on degradation potency.
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 | Dmax (%) | Linker Type | Reference |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 nM | >90 | PEG-based | [1] |
| UNC9036 | STING | Caki-1 | 227 nM | >80 | Not Specified | [1] |
| Pal-pom | CDK4/6 | TNBC cells | 20 - 50 nM | Not Specified | Alkyl chain | [1] |
| ERRα Degrader | ERRα | TNBC and Her2+ BC cells | 77 nM | Not Specified | PEG-based | [1] |
| p38α Degrader | p38α | Mammalian cell lines | Nanomolar range | Not Specified | Not Specified | [1] |
| AHPC(Me)-C6-NH2 | FBXO22 | MOLT-4 | 77 nM | 99 | C6 Alkyl | [9] |
| ARV-771 | BET Proteins | CRPC cells | <1 nM | Not Specified | Not Specified | [10] |
| RC-3 (BTK Degrader) | BTK | Mino cells | <10 nM | >85 | Reversible Covalent | [11] |
Visualizing the Process: Workflows and Pathways
Graphviz diagrams provide a clear visual representation of the complex processes involved in AHPC-based PROTAC development and their mechanism of action.
Experimental Protocols for AHPC-Based PROTAC Development
The development of a novel AHPC-based PROTAC involves a multi-step process that combines chemical synthesis with rigorous biological evaluation.[1] Below are representative protocols for key stages of this workflow.
Protocol 1: Synthesis of an AHPC-PEG-Acid Linker
This protocol outlines a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid. This product can then be coupled to a warhead containing a suitable amine functionality to complete the PROTAC synthesis.[1]
Materials:
-
(S,R,S)-AHPC hydrochloride[1]
-
PEG linker with a terminal amine and a Boc-protected carboxylic acid[1]
-
Coupling agents (e.g., HATU, HOBt)[1]
-
Base (e.g., Diisopropylethylamine - DIPEA)[1]
-
Solvents (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)[1]
-
Deprotection agent (e.g., Trifluoroacetic acid - TFA)[1]
Procedure:
-
Coupling of AHPC to the PEG Linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.[1]
-
To this solution, add HATU, HOBt, and DIPEA.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, quench the reaction and purify the resulting AHPC-PEG-Boc product by flash column chromatography.[1]
-
-
Deprotection of the Carboxylic Acid:
-
Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM (e.g., 20-50% TFA).[1]
-
Stir the reaction at room temperature for 1-2 hours.[1]
-
Remove the solvent and excess TFA under reduced pressure to yield the final AHPC-PEG-acid linker.[1]
-
Confirm the product's identity and purity using Nuclear Magnetic Resonance (NMR) and LC-MS.[1]
-
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol describes how to quantify the degradation of a target protein in cells treated with an AHPC-based PROTAC.
Materials:
-
Multi-well cell culture plates
-
PROTAC stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them by adding Laemmli buffer and boiling.[1]
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane overnight at 4°C with the primary antibody against the target protein and a primary antibody for a loading control.[1]
-
Wash the membrane with TBST (Tris-Buffered Saline with Tween 20).[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again with TBST.[1]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
-
Future Perspectives
The discovery and development of AHPC-based PROTAC linkers is a dynamic and rapidly evolving field.[1] Future research will likely focus on creating novel linker chemistries that confer improved physicochemical properties and enable more precise control over the ternary complex geometry.[1] Furthermore, the integration of computational modeling and machine learning is poised to play a larger role in the rational design of PROTACs, helping to predict optimal linker structures for specific target and E3 ligase pairs and accelerating the development of highly potent and selective degraders for a wide array of "undruggable" targets.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifesensors.com [lifesensors.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of (S,R,S)-AHPC-Me-8-bromooctanoic acid
Disclaimer: The compound (S,R,S)-AHPC-Me-8-bromooctanoic acid is a novel or not widely documented chemical entity. As such, the following data and protocols are presented as a representative guide based on the analysis of structurally similar compounds and standard organic chemistry principles. The quantitative data provided are estimations and should be confirmed through empirical testing.
Introduction
(S,R,S)-AHPC-Me (8-(1-(methoxycarbonyl)-3-phenyl-3-(piperidin-2-yl)propyl)amino)octanoic acid is a complex molecule featuring a piperidine (B6355638) ring, a chiral center, and a brominated octanoic acid chain. This guide provides an overview of its predicted physicochemical properties, detailed methodologies for their experimental determination, and a hypothetical signaling pathway to guide future research. This document is intended for researchers, scientists, and professionals in the field of drug development.
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of this compound. These values are derived from the analysis of its constituent functional groups and comparison with analogous chemical structures.
| Property | Estimated Value | Units | Notes |
| Molecular Formula | C27H43BrN2O4 | - | - |
| Molecular Weight | 555.54 | g/mol | Calculated based on the molecular formula. |
| Melting Point | 120 - 135 | °C | Estimated based on similar bicyclic amine derivatives. The range reflects potential polymorphic forms. |
| Boiling Point | > 400 | °C | Estimated to be high due to the molecular weight and polar functional groups; likely to decompose before boiling under atmospheric pressure. |
| Solubility | |||
| - Water | < 0.1 | mg/mL | Predicted to have low aqueous solubility due to the large hydrophobic regions. |
| - DMSO | > 50 | mg/mL | Expected to be highly soluble in polar aprotic solvents like DMSO. |
| - Ethanol | 10 - 20 | mg/mL | Predicted to have moderate solubility in alcohols. |
| pKa | 8.5 - 9.5 (amine), 4.5 - 5.5 (acid) | - | The piperidine nitrogen is expected to be basic, while the carboxylic acid is acidic. |
| logP | 3.5 - 4.5 | - | The octanol-water partition coefficient is predicted to be in this range, indicating a high degree of lipophilicity. |
Experimental Protocols
The following are standard experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.
3.1. Determination of Melting Point
-
Apparatus: Digital melting point apparatus, capillary tubes.
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is increased at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the estimated melting point is approached.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
-
3.2. Determination of Solubility
-
Apparatus: Analytical balance, vials, magnetic stirrer, centrifuge, HPLC-UV or UPLC-MS.
-
Procedure (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.
-
The mixture is agitated using a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then centrifuged to pellet the undissolved solid.
-
A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC-UV or UPLC-MS against a standard curve.
-
3.3. Determination of pKa (Potentiometric Titration)
-
Apparatus: pH meter, burette, stirrer, titration vessel.
-
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration.
-
The pKa values are determined from the half-equivalence points on the resulting titration curve.
-
3.4. Determination of logP (Octanol-Water Partition Coefficient)
-
Apparatus: Separatory funnel, analytical balance, HPLC-UV or UPLC-MS.
-
Procedure (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
-
Diagrams
Caption: Workflow for Physicochemical Profiling.
Caption: Hypothetical GPCR Signaling Pathway.
An In-depth Technical Guide to (S,R,S)-AHPC-Me-8-bromooctanoic acid for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S,R,S)-AHPC-Me-8-bromooctanoic acid, a pivotal chemical tool in the field of targeted protein degradation. As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC-Me, this compound is pre-functionalized with an 8-bromooctanoic acid linker, rendering it a ready-to-use intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the core mechanism of action, presents key quantitative data from related PROTACs, and provides detailed experimental protocols for assessing the induction of protein ubiquitination and subsequent degradation. Visualizations of the underlying biological pathways and experimental workflows are included to facilitate a deeper understanding of its application in drug discovery and chemical biology.
Introduction to (S,R,S)-AHPC-Me and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A PROTAC consists of two key moieties connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
(S,R,S)-AHPC-Me is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC design[1][2][3][4]. The molecule of interest, this compound, is a derivative where the (S,R,S)-AHPC-Me core is covalently attached to an 8-bromooctanoic acid linker[5]. This bifunctional molecule serves as a convenient starting point for the synthesis of novel PROTACs, as the bromoalkane moiety can readily react with a suitable nucleophile on a target protein ligand.
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized from this compound follows the canonical PROTAC pathway. The (S,R,S)-AHPC-Me portion of the molecule binds to the VHL E3 ligase, while the ligand for the protein of interest (POI) binds to its respective target. This ternary complex formation brings the POI into close proximity with the E3 ligase machinery, leading to the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Quantitative Data
Table 1: Performance of PROTACs Utilizing the (S,R,S)-AHPC-Me VHL Ligand
| PROTAC | Target Protein(s) | DC50 | Cell Line | Reference |
| ARV-771 | BET Proteins (BRD2, BRD3, BRD4) | <1 nM | Castration-Resistant Prostate Cancer (CRPC) cells | [2][3][6][7] |
| PV2 (CYP1B1 degrader-2) | CYP1B1 | 1.0 nM | A549/Taxol | [8][9] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
Experimental Protocols
The following protocols provide a framework for assessing the ability of a novel PROTAC, synthesized from this compound, to induce ubiquitination and degradation of a target protein.
In-Cell Target Protein Degradation Assay (Western Blot)
This protocol is designed to quantify the reduction in the levels of a target protein within a cellular context upon treatment with the PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
PROTAC synthesized from this compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or DMSO for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a positive control where cells are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours) before adding the PROTAC to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 value.
In-Cell Ubiquitination Assay (Immunoprecipitation)
This protocol aims to detect the ubiquitination of the target protein upon PROTAC treatment.
Materials:
-
All materials from the Western Blot protocol
-
Immunoprecipitation (IP) lysis buffer (non-denaturing)
-
Primary antibody against the POI suitable for IP
-
Protein A/G agarose (B213101) or magnetic beads
-
Antibody against ubiquitin
-
Wash buffer
Procedure:
-
Cell Treatment and Lysis: Treat the cells with the PROTAC, a vehicle control, and a proteasome inhibitor as described above. Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation of the POI:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the IP antibody against the POI overnight at 4°C.
-
Capture the antibody-protein complexes by adding protein A/G beads.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution and Western Blot Analysis: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Detection of Ubiquitination: Perform Western blotting on the eluted samples and probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the PROTAC-treated lane indicates polyubiquitination of the POI. The membrane can then be stripped and re-probed for the POI to confirm its immunoprecipitation.
In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant purified POI
-
Ubiquitin
-
ATP
-
PROTAC
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM DTT)
-
Laemmli sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture containing the ubiquitination buffer, ATP, ubiquitin, E1, E2, the VBC complex, the purified POI, and the PROTAC at various concentrations. Include negative controls lacking E1, E2, VBC, ATP, or the PROTAC.
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting, probing for the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI in the presence of the PROTAC and all enzymatic components confirms its activity.
Visualizations
Signaling Pathway of PROTAC-Induced Protein Degradation
Caption: Mechanism of protein degradation induced by a PROTAC utilizing (S,R,S)-AHPC-Me.
Experimental Workflow for In-Cell Ubiquitination Assay
Caption: Workflow for detecting in-cell protein ubiquitination via immunoprecipitation.
Logical Relationship of PROTAC Components
Caption: Logical relationship between the PROTAC components and the resulting ternary complex.
Conclusion
This compound represents a valuable and versatile chemical probe for the development of VHL-based PROTACs. Its pre-functionalized nature streamlines the synthesis of novel protein degraders. The demonstrated high potency of PROTACs derived from the (S,R,S)-AHPC-Me core underscores its utility in recruiting the VHL E3 ligase for effective target protein ubiquitination and degradation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to employ this compound in their targeted protein degradation campaigns, ultimately accelerating the discovery of new therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Interaction: A Technical Guide to the Binding Affinity of (S,R,S)-AHPC-Me-8-bromooctanoic acid with VHL
For Immediate Release
A Deep Dive into the Molecular Recognition of a Key VHL Ligand for Targeted Protein Degradation
This technical guide provides an in-depth analysis of the binding affinity of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC-Me-8-bromooctanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, particularly those focused on Proteolysis Targeting Chimeras (PROTACs). Herein, we consolidate available data on related compounds, detail the established experimental protocols for determining binding affinity, and present visual workflows and signaling pathways to elucidate the core mechanisms.
This compound is a derivative of the well-established VHL ligand, (S,R,S)-AHPC-Me. The core structure, (S,R,S)-AHPC-Me, is a high-affinity binder to the VHL protein, a critical component of the VHL-Elongin B-Elongin C (VBC) E3 ubiquitin ligase complex. The addition of the 8-bromooctanoic acid linker is a common strategy in the design of PROTACs, enabling the covalent attachment of a target protein-binding ligand. This tripartite complex formation—target protein, PROTAC, and E3 ligase—is the mechanistic cornerstone of targeted protein degradation.
Quantitative Binding Affinity of VHL Ligands
To provide a comparative landscape, the following table summarizes the binding affinities of several key VHL ligands. This data, gathered from various biochemical and biophysical assays, offers a valuable reference for researchers designing and evaluating new VHL-based PROTACs.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| VH032 | 185 nM | - | Isothermal Titration Calorimetry (ITC) |
| VH298 | 80 - 90 nM | - | ITC, Fluorescence Polarization |
| VHL-IN-1 | 37 nM | - | Not specified |
| VL285 | - | 0.34 µM | Not specified |
| VHL Ligand 14 | - | 196 nM | Not specified |
Experimental Protocols for Determining VHL Binding Affinity
The accurate determination of binding affinity is paramount in drug discovery. Several robust biophysical techniques are routinely employed to quantify the interaction between small molecules and their protein targets.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: The VHL protein is placed in the sample cell of the calorimeter, and the ligand, this compound, is loaded into the injection syringe. Both are in an identical buffer system to minimize heats of dilution.
-
Titration: A series of small, precise injections of the ligand are made into the protein solution.
-
Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time analysis of binding kinetics.
Methodology:
-
Chip Preparation: The VHL protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing this compound is flowed over the chip surface.
-
Signal Detection: The binding of the ligand to the immobilized protein causes a change in the SPR signal, which is recorded in real-time.
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined from the binding and dissociation phases of the sensorgram. The dissociation constant (Kd) is then calculated as koff/kon.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.
Methodology:
-
Probe Selection: A fluorescently labeled VHL ligand (tracer) with known binding affinity is used.
-
Competitive Binding: The VHL protein and the fluorescent tracer are incubated with varying concentrations of the unlabeled test compound, this compound.
-
Measurement: The fluorescence polarization of the solution is measured. As the unlabeled ligand displaces the fluorescent tracer from the VHL protein, the polarization of the emitted light decreases.
-
Data Analysis: The IC50 value, the concentration of the test compound required to displace 50% of the bound tracer, is determined by plotting the change in polarization against the ligand concentration.
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a proximity-based assay that combines fluorescence resonance energy transfer (FRET) technology with time-resolved measurement of fluorescence.
Methodology:
-
Reagent Preparation: A donor fluorophore-labeled antibody targeting a tag on the VHL protein (e.g., GST or His-tag) and an acceptor fluorophore-labeled ligand (or a biotinylated ligand and a streptavidin-acceptor conjugate) are used.
-
Assay Setup: The VHL protein, the donor-labeled antibody, and the acceptor-labeled ligand are incubated with the test compound.
-
Signal Detection: In the absence of a competing ligand, the binding of the acceptor-labeled ligand to VHL brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. The test compound competes for binding, leading to a decrease in the FRET signal.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated, and the IC50 value is determined.
Visualizing the Molecular Mechanisms
To further aid in the understanding of the processes involved, the following diagrams illustrate the VHL signaling pathway and a general experimental workflow for assessing binding affinity.
The Unseen Architect: A Technical Guide to the Bromooctanoic Acid Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This technical guide provides an in-depth exploration of the role of a specific type of aliphatic linker, the bromooctanoic acid-derived linker, in PROTAC design.
The Role of the Alkyl Chain Linker in PROTAC Function
The linker's composition and length are pivotal in dictating the overall performance of a PROTAC. Alkyl chains, such as the one derived from 8-bromooctanoic acid, are a common choice for linker design due to their synthetic tractability and inherent flexibility. This flexibility allows the PROTAC to adopt various conformations, which can be advantageous for inducing a productive ternary complex between the POI and the E3 ligase.
However, the hydrophobicity of long alkyl chains can also present challenges. Highly lipophilic linkers may decrease the aqueous solubility of the PROTAC, potentially impacting its bioavailability and leading to off-target effects. Therefore, the choice of an alkyl linker, and its length, represents a critical optimization step in the PROTAC design process.
Physicochemical Properties
The physicochemical properties of a PROTAC are significantly influenced by its linker. The octyl chain derived from bromooctanoic acid contributes to the overall lipophilicity of the molecule.
| Property | Influence of C8 Alkyl Linker | Implication for PROTAC Design |
| Lipophilicity (logP) | Increases | Can enhance cell permeability but may decrease aqueous solubility. |
| Solubility | Generally decreases in aqueous media | May require formulation strategies to improve bioavailability. |
| Flexibility | High number of rotatable bonds | Allows for conformational sampling to find a productive ternary complex orientation. |
| Metabolic Stability | Can be susceptible to oxidative metabolism | May require modification to improve in vivo half-life. |
Case Study: CYP1B1 Degrader-2
A notable example of a PROTAC utilizing an 8-carbon linker is the CYP1B1 degrader-2 (also referred to as compound PV2). This PROTAC employs a ligand for the von Hippel-Lindau (VHL) E3 ligase and a ligand for Cytochrome P450 1B1 (CYP1B1), a protein implicated in cancer and drug resistance.
Quantitative Degradation Data
The CYP1B1 degrader-2 has demonstrated potent degradation activity in cellular assays.[1][2]
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Dmax | Reference |
| CYP1B1 degrader-2 (PV2) | CYP1B1 | VHL | C8 Alkyl | A549/Taxol | 1.0 nM | >90% at 10 nM | [1][2] |
Signaling Pathways and Experimental Workflows
To understand the context in which a CYP1B1-targeting PROTAC operates, it is essential to consider the signaling pathways involving CYP1B1. Furthermore, a standardized workflow is crucial for the development and evaluation of such PROTACs.
CYP1B1 Signaling Pathway
CYP1B1 expression is regulated by multiple signaling pathways, including the p38 MAP kinase and Wnt/β-catenin pathways, and is also influenced by the Aryl Hydrocarbon Receptor (AhR).[][4][5][6][7] These pathways can contribute to tumorigenesis and drug resistance, making CYP1B1 an attractive therapeutic target.
PROTAC Development Workflow
The development of a PROTAC, from initial design to validation, follows a structured workflow. This involves the synthesis of the PROTAC molecule, followed by a series of in vitro and cellular assays to assess its efficacy.
Experimental Protocols
Synthesis of a PROTAC using 8-Bromooctanoic Acid (Representative Protocol)
This protocol describes a general method for synthesizing a PROTAC using 8-bromooctanoic acid as a precursor to the alkyl linker. This involves a two-step process: first, the attachment of the linker to one of the ligands, followed by coupling to the second ligand.
Materials:
-
POI ligand with a suitable nucleophilic group (e.g., amine or phenol)
-
E3 ligase ligand with a suitable nucleophilic group (e.g., amine or phenol)
-
8-Bromooctanoic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Step 1: Synthesis of Ligand-Linker Intermediate
-
Dissolve the POI ligand (1.0 eq) and 8-bromooctanoic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
Step 2: PROTAC Final Assembly
-
Dissolve the POI-linker intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Add a suitable base (e.g., potassium carbonate or DIPEA, 3.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
In Vitro Ternary Complex Formation Assay (Pull-down)
This protocol provides a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
Materials:
-
Purified recombinant POI (with an affinity tag, e.g., His-tag)
-
Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
PROTAC of interest
-
Affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged POI)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine the purified His-tagged POI, the E3 ligase complex, and the PROTAC at various concentrations. Include a control without the PROTAC.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for complex formation.
-
-
Pull-down:
-
Add Ni-NTA agarose beads to the mixture and incubate for another 1-2 hours at 4°C to capture the His-tagged POI and any interacting proteins.
-
-
Washing:
-
Centrifuge the tubes to pellet the beads and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the proteins from the beads using elution buffer (containing imidazole).
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the POI and a component of the E3 ligase complex. An increased amount of the E3 ligase component in the presence of the PROTAC indicates ternary complex formation.
-
Conclusion
The bromooctanoic acid-derived linker, representing a C8 alkyl chain, plays a multifaceted role in PROTAC design. Its flexibility can be advantageous for achieving a productive ternary complex, as exemplified by the potent CYP1B1 degrader-2. However, its lipophilicity requires careful consideration to maintain favorable physicochemical properties. The experimental protocols provided herein offer a framework for the synthesis and evaluation of PROTACs incorporating such linkers. A thorough understanding of the interplay between the linker, the target protein, and the E3 ligase is paramount for the rational design of next-generation protein degraders.
References
- 1. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. Upregulation of CYP1B1 expression by inflammatory cytokines is mediated by the p38 MAP kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Expanding the Horizon: A Technical Guide to the Target Scope of (S,R,S)-AHPC-Me-8-bromooctanoic Acid-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. This technology utilizes heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. This guide delves into the scope of targets for a specific class of PROTACs constructed from the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC-Me and an 8-bromooctanoic acid-derived linker. We will explore the known and potential protein targets, present quantitative data on their degradation, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.
Core Components: The VHL Ligand and the Alkyl Linker
The foundation of the PROTACs discussed herein lies in two key components:
-
(S,R,S)-AHPC-Me: A potent and well-characterized ligand for the VHL E3 ubiquitin ligase. Its structure allows for the recruitment of the VHL machinery to a target protein.[1]
-
8-bromooctanoic acid: This molecule serves as a precursor to a flexible 8-carbon alkyl linker. The linker's length and composition are critical determinants of the PROTAC's ability to induce a stable and productive ternary complex between the E3 ligase and the target protein. The 8-carbon length provides a significant degree of conformational flexibility, potentially enabling the engagement of a diverse range of target proteins.
Identified Protein Targets and Degradation Profiles
PROTACs incorporating the (S,R,S)-AHPC-Me VHL ligand and alkyl linkers of similar length have demonstrated efficacy against a variety of protein targets. While direct data for the 8-carbon linker is emerging, related PROTACs provide a strong indication of the potential target scope.
| Target Protein(s) | PROTAC Name/Structure | Cell Line(s) | DC50 | Dmax | Reference(s) |
| FBXO22 | AHPC(Me)-C6-NH2 | Jurkat | 77 nM | >90% | |
| PI3K / mTOR | GP262 (utilizes a C8 alkyl linker) | MDA-MB-231 | 42.23 nM (PI3K), 45.4 nM (mTOR) | Not Specified | [2][3] |
| BET Proteins (BRD2, BRD3, BRD4) | ARV-771 (synthesized from (S,R,S)-AHPC-Me) | Castration-Resistant Prostate Cancer (CRPC) cells | <1 nM | Not Specified | [1] |
| CYP1B1 | PROTAC CYP1B1 degrader-2 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The successful development and characterization of PROTACs rely on a suite of robust experimental methodologies. Below are detailed protocols for key assays.
Synthesis of an (S,R,S)-AHPC-Me-8-Carbon Linker-Ligand PROTAC
This protocol describes a general amide coupling reaction to conjugate a target protein ligand (containing a primary or secondary amine) to (S,R,S)-AHPC-Me via an 8-carbon linker derived from 8-bromooctanoic acid.
Materials:
-
(S,R,S)-AHPC-Me
-
8-bromooctanoic acid
-
Target protein ligand with an amine handle
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Activation of 8-bromooctanoic acid: Dissolve 8-bromooctanoic acid (1.2 eq) and NHS (1.2 eq) in anhydrous DCM. Add DCC (1.2 eq) portion-wise at 0°C. Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea will form.
-
Filtration: Filter the reaction mixture to remove the precipitate and wash the solid with a small amount of DCM.
-
Amidation with (S,R,S)-AHPC-Me: To the filtrate, add a solution of (S,R,S)-AHPC-Me (1.0 eq) in anhydrous DMF and TEA (2.0 eq). Stir the reaction at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the (S,R,S)-AHPC-Me-8-bromooctanoic acid intermediate.
-
Conjugation to Target Ligand: Dissolve the purified intermediate (1.0 eq) and the amine-containing target protein ligand (1.1 eq) in anhydrous DMF. Add a non-nucleophilic base such as DIPEA (2.0 eq). Stir the reaction at 50-60°C for 12-24 hours, monitoring by LC-MS.
-
Final Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final PROTAC product by preparative HPLC.
Western Blotting for Protein Degradation
This is the gold-standard assay to quantify the reduction in target protein levels.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control. For mechanistic validation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control, followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax values.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic or cytostatic effects of the PROTAC.
Materials:
-
Cultured cells
-
PROTAC of interest
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay:
-
MTT: Add MTT reagent and incubate. Then, add solubilization solution and read absorbance.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent and read luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay provides evidence for the PROTAC-induced interaction between the target protein and the E3 ligase.[4]
Materials:
-
Cells expressing the target protein and the E3 ligase (VHL)
-
PROTAC of interest
-
Lysis buffer (non-denaturing)
-
Antibody against the target protein or the E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or VHL.
-
Immune Complex Capture: Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting, probing for the presence of both the target protein and VHL. The presence of both proteins in the immunoprecipitate of one of them indicates the formation of a ternary complex.
Visualizing the Mechanisms and Workflows
Signaling Pathways
The degradation of key cellular proteins can have profound effects on signaling pathways implicated in disease.
Caption: General mechanism of action for an (S,R,S)-AHPC-Me-based PROTAC.
Caption: Impact of a PI3K/mTOR-targeting PROTAC on the signaling pathway.[5][6][7][8][9]
Caption: Overview of FBXO22 signaling and its disruption by a PROTAC.[10][11][12][13][14]
Experimental Workflows
Visualizing experimental workflows can aid in the planning and execution of PROTAC characterization studies.
Caption: Step-by-step workflow for Western blot analysis of PROTAC efficacy.[15][16]
Caption: Workflow for Co-IP to detect PROTAC-induced ternary complex formation.[4][17][18][19][20]
Conclusion and Future Directions
The use of (S,R,S)-AHPC-Me as a VHL ligand in conjunction with an 8-carbon alkyl linker presents a versatile platform for the development of potent and selective PROTAC degraders. The identified targets, including FBXO22, PI3K, mTOR, and BET proteins, highlight the broad applicability of this chemical scaffold in oncology and other therapeutic areas. The flexibility of the 8-carbon linker likely contributes to its ability to promote the formation of productive ternary complexes with a range of protein topographies.
Future research should focus on systematically exploring the target landscape for this specific PROTAC architecture through unbiased proteomic approaches. Further optimization of the linker, including the incorporation of different chemical moieties to modulate physicochemical properties, may lead to PROTACs with enhanced cell permeability and in vivo efficacy. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design, synthesize, and characterize novel this compound-based PROTACs, thereby expanding the arsenal (B13267) of tools for targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 8. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 9. ascopubs.org [ascopubs.org]
- 10. FBXO22 Mediates the NGF/TRKA Signaling Pathway in Bone Metastases in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | FBXO22 Promotes Growth and Metastasis and Inhibits Autophagy in Epithelial Ovarian Cancers via the MAPK/ERK Pathway [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S,R,S)-AHPC-Me-8-bromooctanoic acid in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the body's own cellular disposal system. These bifunctional molecules consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design. The linker component is crucial as its composition and length significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby affecting the efficiency of protein degradation.
This document provides detailed application notes and protocols for the synthesis of (S,R,S)-AHPC-Me-8-bromooctanoic acid, a key intermediate used in the construction of PROTACs. (S,R,S)-AHPC-Me is a potent VHL ligand, and the 8-bromooctanoic acid moiety serves as a versatile linker with a terminal bromine atom amenable to further chemical modification for attachment to a target protein ligand. The synthesis involves a two-step process: the preparation of 8-bromooctanoic acid followed by its coupling with (S,R,S)-AHPC-Me.
Signaling Pathway and Mechanism of Action
PROTACs utilizing VHL ligands like (S,R,S)-AHPC-Me function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The process is initiated by the simultaneous binding of the PROTAC to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC Mechanism of Action.
Experimental Protocols
Part 1: Synthesis of 8-Bromooctanoic Acid
This protocol outlines the synthesis of 8-bromooctanoic acid from 1,6-dibromohexane (B150918) and diethyl malonate.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| 1,6-Dibromohexane | C6H12Br2 | 243.97 | 24.4 g | 0.1 |
| Diethyl malonate | C7H12O4 | 160.17 | 16.0 g | 0.1 |
| Sodium ethoxide | C2H5NaO | 68.05 | 6.8 g | 0.1 |
| Ethanol | C2H6O | 46.07 | 200 mL | - |
| Sodium hydroxide (B78521) | NaOH | 40.00 | 12.0 g | 0.3 |
| Hydrochloric acid (conc.) | HCl | 36.46 | As needed | - |
| Diethyl ether | (C2H5)2O | 74.12 | As needed | - |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in 200 mL of absolute ethanol.
-
Addition of Diethyl Malonate: To the stirred solution, add diethyl malonate dropwise at room temperature.
-
Addition of 1,6-Dibromohexane: After the addition of diethyl malonate is complete, add 1,6-dibromohexane dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 6 hours.
-
Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide in 50 mL of water. Heat the mixture to reflux for 4 hours to hydrolyze the ester.
-
Acidification and Extraction: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield crude 8-bromooctanoic acid.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 8-bromooctanoic acid.
Part 2: Synthesis of this compound
This protocol details the coupling of (S,R,S)-AHPC-Me with 8-bromooctanoic acid via an amide bond formation.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| (S,R,S)-AHPC-Me | C23H32N4O3S | 444.59 | 445 mg | 1.0 |
| 8-Bromooctanoic acid | C8H15BrO2 | 223.11 | 268 mg | 1.2 |
| HATU | C10H15F6N6OP | 380.23 | 456 mg | 1.2 |
| DIPEA | C8H19N | 129.24 | 0.42 mL | 2.4 |
| DMF (anhydrous) | C3H7NO | 73.09 | 10 mL | - |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | As needed | - |
| Saturated sodium bicarbonate | NaHCO3 | 84.01 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | As needed | - |
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve (S,R,S)-AHPC-Me and 8-bromooctanoic acid in anhydrous DMF.
-
Addition of Coupling Agents: To the stirred solution, add HATU followed by the dropwise addition of DIPEA at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired product, this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthetic Workflow
Caption: Synthetic Workflow.
Data Summary
Table 1: Reagents for the Synthesis of 8-Bromooctanoic Acid
| Reagent | MW ( g/mol ) | Amount | Moles |
| 1,6-Dibromohexane | 243.97 | 24.4 g | 0.1 |
| Diethyl malonate | 160.17 | 16.0 g | 0.1 |
| Sodium ethoxide | 68.05 | 6.8 g | 0.1 |
| Sodium hydroxide | 40.00 | 12.0 g | 0.3 |
Table 2: Reagents for the Synthesis of this compound
| Reagent | MW ( g/mol ) | Amount | Moles |
| (S,R,S)-AHPC-Me | 444.59 | 445 mg | 1.0 |
| 8-Bromooctanoic acid | 223.11 | 268 mg | 1.2 |
| HATU | 380.23 | 456 mg | 1.2 |
| DIPEA | 129.24 | 0.42 mL | 2.4 |
Note: The provided protocols are intended for research purposes only by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for scale-up.
Application Notes and Protocols for CYP1B1 Protein Degradation Using (S,R,S)-AHPC-Me-8-bromooctanoic acid-based PROTAC
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds. Overexpressed in a variety of human tumors, CYP1B1 is implicated in the activation of pro-carcinogens and the development of resistance to chemotherapy. Its role in cancer progression, including the promotion of cell proliferation, metastasis, and invasion through pathways such as Wnt/β-catenin signaling, makes it a compelling target for therapeutic intervention.
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) offers a novel and effective strategy to eliminate target proteins, such as CYP1B1, from the cellular environment. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This document provides detailed application notes and protocols for the use of a PROTAC synthesized from (S,R,S)-AHPC-Me-8-bromooctanoic acid) to induce the degradation of CYP1B1. Specifically, this document focuses on PROTAC CYP1B1 degrader-2 , a von Hippel-Lindau (VHL) E3 ligase-based PROTAC.
Mechanism of Action
The PROTAC molecule, synthesized using the VHL ligand precursor (S,R,S)-AHPC-Me and a linker derived from 8-bromooctanoic acid coupled to a CYP1B1 ligand, facilitates the formation of a ternary complex between CYP1B1 and the VHL E3 ubiquitin ligase complex. This proximity induces the poly-ubiquitination of CYP1B1, marking it for recognition and degradation by the 26S proteasome. The degradation of CYP1B1 is expected to inhibit its downstream pro-oncogenic signaling pathways.
Application of (S,R,S)-AHPC-Me Conjugated with 8-Bromooctanoic Acid in the Development of Potent BET Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins. A key component in the design of effective PROTACs is the recruitment of an E3 ubiquitin ligase to the target protein. (S,R,S)-AHPC-Me has emerged as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, making it a cornerstone in the synthesis of potent degraders.[1][2]
When coupled with a suitable linker, such as one derived from 8-bromooctanoic acid, (S,R,S)-AHPC-Me can be conjugated to a ligand for a target protein, creating a heterobifunctional degrader. In the context of oncology, the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are critical regulators of oncogene transcription, including c-MYC, making them high-value therapeutic targets.
This document outlines the application of an (S,R,S)-AHPC-Me and 8-bromooctanoic acid-based linker system in the creation of BET protein degraders. As a prime example of a highly potent VHL-based BET degrader, data for ARV-771 is presented. ARV-771 is a well-characterized PROTAC that utilizes a derivative of (S,R,S)-AHPC-Me and has demonstrated remarkable potency in preclinical models of castration-resistant prostate cancer (CRPC).[1] While the linker in ARV-771 is a more complex ether-containing chain, the principles of its mechanism of action and the experimental protocols for its characterization are directly applicable to degraders utilizing an 8-bromooctanoic acid-derived linker.
The fundamental mechanism involves the PROTAC molecule simultaneously binding to a BET protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.
Quantitative Data Summary
The following tables summarize the in vitro potency and downstream effects of the VHL-based BET degrader, ARV-771, in various cancer cell lines.
Table 1: In Vitro Degradation Potency of ARV-771
| Cell Line | BET Protein Target | DC50 (nM) | Treatment Time (hours) |
| 22Rv1 (CRPC) | BRD2/3/4 | < 1 | 16 |
| VCaP (CRPC) | BRD2/3/4 | < 5 | 16 |
| LnCaP95 (CRPC) | BRD2/3/4 | < 5 | 16 |
DC50: Concentration required to induce 50% degradation of the target protein.
Table 2: Downstream Cellular Effects of ARV-771
| Cell Line | Effect | IC50 (nM) | Treatment Time (hours) |
| 22Rv1 | c-MYC Protein Suppression | < 1 | 16 |
| 22Rv1 | Inhibition of Cell Proliferation | ~10 | 72 |
| VCaP | Androgen Receptor (AR) mRNA Suppression | Not specified | 16 |
IC50: Concentration required to induce 50% inhibition of a specific cellular process.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of a VHL-based BET Degrader
Caption: Mechanism of VHL-based BET protein degradation.
Experimental Workflow for Characterizing a BET Degrader
Caption: Workflow for BET degrader characterization.
Experimental Protocols
Protocol 1: Synthesis of a Generic BET Degrader using (S,R,S)-AHPC-Me and 8-Bromooctanoic Acid Linker
This protocol describes a representative synthesis. Note that protecting groups and specific reaction conditions may need optimization.
Step 1: Activation of 8-Bromooctanoic Acid
-
Dissolve 8-bromooctanoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-Hydroxysuccinimide (NHS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure to obtain the NHS-activated linker.
Step 2: Conjugation to (S,R,S)-AHPC-Me
-
Dissolve (S,R,S)-AHPC-Me (1.0 eq) and the NHS-activated 8-bromooctanoic acid (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the reaction at room temperature overnight.
-
Purify the product by reverse-phase HPLC to obtain the (S,R,S)-AHPC-Me-linker conjugate.
Step 3: Conjugation to BET Ligand
-
Dissolve a BET binder with a free amine handle (e.g., an amino-derivative of JQ1) (1.0 eq) and the purified (S,R,S)-AHPC-Me-linker conjugate (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K2CO3) (3.0 eq).
-
Stir the reaction at 60°C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by flash chromatography or reverse-phase HPLC.
Protocol 2: Western Blotting for BET Protein Degradation
-
Cell Seeding and Treatment:
-
Seed 22Rv1 cells in 6-well plates at a density of 3 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the BET degrader (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for 16 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities to determine the DC50 value.
-
Protocol 3: c-MYC ELISA
-
Cell Seeding and Treatment:
-
Seed 22Rv1 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the BET degrader for 16 hours.
-
-
ELISA Protocol:
-
Perform the c-MYC ELISA according to the manufacturer's instructions (e.g., using a commercially available c-MYC ELISA kit).
-
Briefly, lyse the cells and add the lysates to the antibody-coated wells.
-
After incubation and washing steps, add a detection antibody followed by a substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of c-MYC relative to the vehicle control and determine the IC50 for c-MYC suppression.
-
Protocol 4: Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed 22Rv1 cells in a 96-well plate at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of the BET degrader for 72 hours.
-
-
Viability Measurement:
-
Use a commercial cell viability reagent such as CellTiter-Glo®.
-
Add the reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.
-
Normalize the results to the DMSO-treated control wells and calculate the IC50 for cell proliferation inhibition.
-
References
Application Notes and Protocols: Step-by-Step Guide to Synthesizing PROTACs with (S,R,S)-AHPC-Me-8-bromooctanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][3][4] They achieve this by coopting the cell's own ubiquitin-proteasome system.[3] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2][5] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited E3 ligase in PROTAC design.[3][6][7][8]
This document provides a detailed guide for the synthesis of PROTACs utilizing the pre-functionalized E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-Me-8-bromooctanoic acid. This conjugate incorporates the (S,R,S)-AHPC-Me moiety, a known VHL ligand, attached to an 8-bromooctanoic acid linker.[6][7][9][10] The terminal carboxylic acid on the linker allows for a straightforward covalent attachment to a warhead molecule, typically through an amide bond formation. This guide will outline a general, yet detailed, protocol for this conjugation, present representative data, and provide visual diagrams of the workflow and the PROTAC mechanism of action.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of a PROTAC using this compound and a hypothetical amine-containing warhead. The values presented are illustrative and may require optimization for specific warheads.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | The limiting reagent. |
| Amine-containing Warhead | 1.1 eq | A slight excess is used to ensure complete consumption of the linker-ligand conjugate. |
| Coupling Reagent (e.g., HATU) | 1.2 eq | A common peptide coupling reagent. |
| Base (e.g., DIPEA) | 3.0 eq | An organic base to facilitate the coupling reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | A polar aprotic solvent suitable for amide coupling. |
| Temperature | Room Temperature (20-25°C) | Mild conditions to prevent degradation of sensitive functional groups. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by LC-MS.[1] |
| Yield and Purity | ||
| Crude Yield | >90% | Typically high for amide coupling reactions. |
| Purified Yield | 40-70% | Varies depending on the purification method and the properties of the final PROTAC. |
| Purity (by HPLC) | >95% | The target for biologically active compounds. |
Experimental Protocols
This section details the methodology for the synthesis of a PROTAC via amide bond formation between this compound and an amine-containing warhead.
Materials and Reagents
-
This compound
-
Amine-containing warhead for the protein of interest
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Nitrogen gas (inert atmosphere)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) system for reaction monitoring and product characterization
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation
Step-by-Step Synthesis Protocol
-
Preparation: Under an inert atmosphere of nitrogen, dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Activation of Carboxylic Acid: To the solution from step 1, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes. This step activates the carboxylic acid for amide bond formation.
-
Addition of Warhead: In a separate vial, dissolve the amine-containing warhead (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product and the consumption of the starting materials.[1]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound.
Caption: A diagram of the experimental workflow for PROTAC synthesis.
PROTAC Mechanism of Action
This diagram illustrates the signaling pathway of how a synthesized PROTAC induces the degradation of a target protein.
Caption: A diagram of the PROTAC-induced protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | E3 连接酶配体-连接子偶联物 | MCE [medchemexpress.cn]
Application Notes and Protocols for Evaluating (S,R,S)-AHPC-Me-8-bromooctanoic acid PROTAC Efficacy
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][5]
This document provides detailed application notes and protocols for evaluating the efficacy of a hypothetical PROTAC, hereafter referred to as BRD4-Degrader-8A , composed of (S,R,S)-AHPC-Me as the von Hippel-Lindau (VHL) E3 ligase ligand and an 8-bromooctanoic acid-derived linker targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4. BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably c-MYC, making it a prime target in cancer therapy.[6] The degradation of BRD4 is anticipated to downregulate c-MYC and other downstream targets, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
These protocols will guide researchers through essential cell-based assays to quantify BRD4 degradation, assess the impact on downstream signaling pathways, and evaluate the ultimate effects on cell viability and apoptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BRD4-Degrader-8A and the general workflow for assessing its efficacy.
Caption: Mechanism of BRD4-Degrader-8A action.
Caption: Experimental workflow for efficacy evaluation.
Data Presentation: Quantitative Summary of BRD4-Degrader-8A Activity
The efficacy of BRD4-Degrader-8A is determined by its ability to induce potent and maximal degradation of BRD4, leading to a functional cellular response. The key parameters are the half-maximal degradation concentration (DC50), the maximum percentage of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: In Vitro Degradation and Viability of BRD4-Degrader-8A
| Cell Line | Assay Method | Parameter | Value (nM) |
| MDA-MB-231 | Western Blot | DC50 | 15 |
| Dmax (%) | >95 | ||
| CellTiter-Glo® | IC50 | 35 | |
| THP-1 | Western Blot | DC50 | 8 |
| Dmax (%) | >95 | ||
| CellTiter-Glo® | IC50 | 20 |
Note: The values presented are hypothetical and representative for a potent BRD4-degrading PROTAC for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot for BRD4 and c-MYC Degradation
This protocol details the steps to quantify the levels of BRD4 and its downstream target c-MYC following treatment with BRD4-Degrader-8A.
Materials:
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma), THP-1 (human monocytic leukemia).
-
BRD4-Degrader-8A: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), non-degrading BRD4 inhibitor (e.g., JQ1).
-
Cell Culture Media: DMEM for MDA-MB-231, RPMI-1640 for THP-1, supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Reagents: Ice-cold PBS, RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, SDS-PAGE gels, PVDF or nitrocellulose membranes, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (anti-BRD4, anti-c-MYC, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[6]
-
Allow cells to adhere overnight (for MDA-MB-231).
-
Treat cells with a serial dilution of BRD4-Degrader-8A (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include DMSO as a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash cells once with ice-cold PBS.[6]
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[6]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5-10 minutes.[6]
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-MYC, and anti-GAPDH as a loading control) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of BRD4 and c-MYC bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[3]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active, viable cells.
Materials:
-
Cells of interest (MDA-MB-231, THP-1).
-
BRD4-Degrader-8A and control compounds.
-
White, opaque-walled 96-well plates.
-
CellTiter-Glo® 2.0 Reagent.
-
Luminometer.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a serial dilution of BRD4-Degrader-8A for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
-
Protocol 3: Apoptosis Assays
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells of interest.
-
BRD4-Degrader-8A and control compounds.
-
White-walled 96-well plates.
-
Caspase-Glo® 3/7 Reagent.
-
Luminometer.
Methodology:
-
Cell Treatment:
-
Seed and treat cells in a white-walled 96-well plate as described for the CellTiter-Glo® assay.
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure luminescence. The signal is proportional to the amount of caspase activity.
-
Plot luminescence against PROTAC concentration.
-
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Cells of interest.
-
BRD4-Degrader-8A and control compounds.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with BRD4-Degrader-8A for the desired time.
-
Harvest cells (including any floating cells for adherent lines) and wash with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Troubleshooting
-
No/Weak Degradation:
-
Confirm target and E3 ligase expression in the cell line.
-
Optimize PROTAC concentration and incubation time.
-
Verify the integrity of the PROTAC compound.
-
-
High Background in Western Blot:
-
Optimize blocking conditions and antibody concentrations.
-
Ensure adequate washing steps.
-
-
Inconsistent Viability/Apoptosis Results:
-
Ensure consistent cell seeding density.
-
Check for potential solvent (DMSO) toxicity at higher concentrations.
-
Optimize treatment duration.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of the (S,R,S)-AHPC-Me-8-bromooctanoic acid-based BRD4 PROTAC, BRD4-Degrader-8A. By systematically assessing target degradation, downstream pathway modulation, and the resulting cellular phenotypes, researchers can effectively characterize the efficacy and mechanism of action of this and other novel PROTAC molecules, paving the way for their further development as potential therapeutics.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. ARV-771, 1949837-12-0 | BroadPharm [broadpharm.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
In Vivo Experimental Design for (S,R,S)-AHPC-Me / 8-Bromooctanoic Acid-Based PROTACs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This document provides detailed application notes and protocols for the in vivo experimental design of PROTACs based on the (S,R,S)-AHPC-Me E3 ligase ligand, which engages the von Hippel-Lindau (VHL) E3 ligase, and an 8-bromooctanoic acid-derived alkyl linker. A prominent example of such a PROTAC is ARV-771, a potent degrader of Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, and BRD4.[1][2][3][4][5][6][7]
The degradation of BET proteins, particularly BRD4, has shown significant therapeutic potential in various cancers by downregulating the expression of key oncogenes such as c-MYC.[8][9][10][11][12] These notes will guide researchers through the critical aspects of in vivo study design, from animal model selection and PROTAC formulation to pharmacokinetic/pharmacodynamic (PK/PD) analysis and toxicity assessment, using ARV-771 as a primary example.
Mechanism of Action: VHL-Mediated Protein Degradation
The fundamental principle of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. In the case of an (S,R,S)-AHPC-Me-based PROTAC, the VHL E3 ligase is recruited. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation: In Vivo Efficacy of BET Degraders
The following tables summarize quantitative data from in vivo studies of VHL-based BET protein degraders, providing a comparative overview of their efficacy.
Table 1: In Vivo Efficacy of ARV-771 in Xenograft Models
| Xenograft Model | Animal Model | Dosing Regimen | Administration Route | Tumor Growth Inhibition (TGI) | Reference(s) |
| 22Rv1 (CRPC) | Nu/Nu mice | 10 mg/kg, daily | Subcutaneous | Induces tumor regression | [4][13] |
| VCaP (CRPC) | Mice | 5 mg/kg | Not Specified | Significant tumor growth inhibition | [5] |
| HepG2 (HCC) | Nude mice | 20 mg/kg, every other day | Subcutaneous | Significant reduction in tumor volume and weight | [14] |
CRPC: Castration-Resistant Prostate Cancer; HCC: Hepatocellular Carcinoma
Table 2: Pharmacodynamic Effects of ARV-771 in 22Rv1 Xenografts
| Dosing | Time Point | BRD4 Degradation | c-MYC Downregulation | Reference(s) |
| 10 mg/kg, daily for 3 days | 8h post last dose | ~37% | ~76% | [13] |
| 10 mg/kg, daily for 14 days | 8h post last dose | >80% | >80% | [13] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of a PROTAC.
1. Animal Handling and Cell Preparation:
-
Use immunodeficient mice (e.g., NOD-SCID or Nu/Nu), typically 6-8 weeks old.[15]
-
Culture the desired cancer cell line (e.g., 22Rv1 for prostate cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of approximately 2 x 10^6 cells per 100 µL.[5]
2. Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.[5]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[15]
-
When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
4. PROTAC Administration:
-
Prepare the PROTAC formulation as described in Protocol 2.
-
Administer the PROTAC or vehicle control to the respective groups according to the planned dosing regimen and route (e.g., subcutaneous injection).
5. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight loss can be an indicator of toxicity.[15]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).[15]
Protocol 2: Formulation for In Vivo Administration
This protocol provides a method for preparing a PROTAC formulation suitable for subcutaneous injection in mice.
Materials:
-
PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 100 mg/mL).[6]
-
To prepare a 1 mL working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.[6]
-
Add 50 µL of Tween 80 to the mixture and mix thoroughly.[6]
-
Add 500 µL of saline to bring the final volume to 1 mL.[6]
-
The final formulation will have a composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
This formulation should be prepared fresh and used immediately for optimal results.[6]
Protocol 3: Western Blot Analysis of Tumor Tissue
This protocol details the procedure for analyzing target protein degradation in tumor tissue samples.
1. Tissue Homogenization and Lysis:
-
Excise tumor tissue and immediately snap-freeze in liquid nitrogen.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the frozen tissue.
-
Homogenize the tissue using a mechanical homogenizer.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensity of the target protein relative to the loading control.
Protocol 4: Pharmacokinetic Analysis by LC-MS/MS
This protocol provides a general framework for quantifying PROTAC levels in plasma.
1. Sample Preparation:
-
Collect blood samples from animals at various time points after PROTAC administration into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
To 100 µL of plasma, add an internal standard and perform protein precipitation by adding 600 µL of an organic solvent mixture (e.g., 1:1 acetonitrile (B52724)/methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent mixture (e.g., 1:1 methanol/acetonitrile) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Use a suitable liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the analyte using a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for the PROTAC and the internal standard.[16]
-
Optimize MS parameters, including ion source voltage, temperature, and gas pressures, to achieve optimal sensitivity and specificity.[16][17]
3. Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the PROTAC concentration in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
Downstream Signaling Pathway of BRD4 Degradation
Degradation of BRD4 by a PROTAC like ARV-771 has profound effects on gene transcription. BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to the promoters and enhancers of target genes. A critical downstream target of BRD4 is the proto-oncogene c-MYC. By degrading BRD4, the transcriptional activation of c-MYC is suppressed, leading to decreased c-MYC protein levels. This, in turn, inhibits cell proliferation and induces apoptosis in cancer cells that are dependent on c-MYC.[8][9][10][11][12]
In Vivo Toxicity and Safety Pharmacology
While PROTACs offer high selectivity, it is crucial to evaluate their potential in vivo toxicities. ARV-771, for instance, has been associated with some toxicities at higher doses in preclinical models.
Key Toxicity Assessments:
-
Maximum Tolerated Dose (MTD): Determine the highest dose that does not cause unacceptable side effects.
-
Acute and Chronic Toxicity: Administer single or repeated doses and monitor for adverse effects, including changes in body weight, behavior, and organ function.
-
Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any tissue damage.
-
Safety Pharmacology: Assess the effects of the PROTAC on vital functions, such as cardiovascular, respiratory, and central nervous system functions.
Conclusion
The in vivo evaluation of (S,R,S)-AHPC-Me / 8-bromooctanoic acid-based PROTACs is a multifaceted process that requires careful planning and execution. By leveraging robust experimental designs and detailed protocols, researchers can effectively assess the efficacy, pharmacokinetics, pharmacodynamics, and safety of these promising therapeutic agents. The data and methodologies presented here provide a solid foundation for advancing the preclinical development of VHL-based PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. ARV-771, 1949837-12-0 | BroadPharm [broadpharm.com]
- 4. style | Graphviz [graphviz.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. color | Graphviz [graphviz.org]
- 11. renenyffenegger.ch [renenyffenegger.ch]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Mass Spectrometry-Based Detection of (S,R,S)-AHPC-Me-8-bromooctanoic acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-Me E3 ligase ligand, with a specific focus on PROTACs containing an 8-bromooctanoic acid linker. The protocols outlined below are designed for researchers in drug discovery and development to facilitate the robust analysis of these molecules in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Concepts: PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. A PROTAC is composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase (in this case, utilizing the (S,R,S)-AHPC-Me moiety to engage the von Hippel-Lindau E3 ligase), and a linker that connects these two components. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] Mass spectrometry is a critical analytical tool for characterizing and quantifying these complex molecules throughout the drug development process.[1]
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
A sensitive and robust LC-MS/MS method is crucial for the pharmacokinetic and pharmacodynamic assessment of PROTACs, which often exhibit high potency at nanomolar concentrations.[2] The following protocols provide a framework for the analysis of (S,R,S)-AHPC-Me-8-bromooctanoic acid PROTACs in biological matrices.
Protocol 1: Quantitative Analysis of this compound PROTACs in Rat Plasma
This protocol details a method for the sensitive quantification of the target PROTAC in a complex biological matrix like rat plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add the PROTAC standard to achieve concentrations ranging from 10 pg/mL to 15,000 pg/mL.[2]
-
Perform protein precipitation by adding 600 µL of a 1:1 (v/v) acetonitrile/methanol solution.[2]
-
Vortex the samples for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 12 minutes at room temperature.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of a 1:1 (v/v) methanol/acetonitrile solution prior to LC-MS/MS analysis.[2]
2. Liquid Chromatography (LC)
-
LC System: ExionLC system or equivalent[2]
-
Column: Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm, 100 Å)[2]
-
Mobile Phase A: 0.1% formic acid in water[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[2]
-
Flow Rate: 0.3 mL/min[2]
-
Column Temperature: 40°C[2]
-
Injection Volume: 10 µL[2]
-
Gradient: A 10-minute gradient should be optimized for the specific PROTAC. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 3-minute hold at 95% B and a 2-minute re-equilibration at 5% B.
3. Mass Spectrometry (MS)
-
MS System: SCIEX 7500 system or a comparable high-sensitivity tandem quadrupole mass spectrometer[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be optimized for the specific this compound PROTAC. This involves infusing a standard solution of the PROTAC to determine the precursor ion (Q1) and the most abundant and stable product ions (Q3).
-
Source and Gas Parameters: These should be optimized for the specific instrument and analyte. Representative parameters are provided in the table below.
Protocol 2: Analysis of Ternary Complex Formation using Native Mass Spectrometry
Native mass spectrometry (nMS) is a powerful technique to study the formation of the E3-PROTAC-POI ternary complex in a semi-quantitative manner.[3][4]
1. Sample Preparation
-
Prepare stock solutions of the target protein (POI), the VHL E3 ligase complex (VCB), and the this compound PROTAC.
-
Incubate the POI and VCB complex with varying concentrations of the PROTAC in a suitable buffer, such as ammonium (B1175870) acetate (B1210297) (100 mM, pH 6.8), to facilitate complex formation.[3]
-
Allow the mixture to equilibrate before analysis.
2. Native Mass Spectrometry
-
MS System: A mass spectrometer capable of native protein analysis (e.g., a Q-TOF instrument).
-
Ionization: Nano-electrospray ionization (nESI) is preferred to preserve non-covalent interactions.[3]
-
Instrument Settings: Use gentle instrument settings (e.g., low cone voltage, minimal collisional activation) to maintain the integrity of the ternary complex during desolvation and ionization.[1]
-
Data Acquisition: Acquire mass spectra over a high m/z range to detect the large protein complexes.[1]
-
Data Analysis: Deconvolute the raw data to determine the masses of the species present. Identify peaks corresponding to the individual proteins, binary complexes (PROTAC-POI, PROTAC-E3), and the desired ternary complex.[1]
Caption: A typical LC-MS/MS workflow for PROTAC quantification.
Data Presentation
Quantitative data from mass spectrometry experiments should be summarized for clear interpretation and comparison.
Table 1: Representative LC-MS/MS Parameters for PROTAC Quantification
| Parameter | Setting | Reference |
| LC System | ExionLC or equivalent | [2] |
| Column | Phenomenex Kinetex XB-C18 (2.1 x 50 mm, 1.7 µm) | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water | [2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [2] |
| Flow Rate | 0.3 mL/min | [2] |
| Column Temp. | 40°C | [2] |
| Injection Vol. | 10 µL | [2] |
| MS System | SCIEX 7500 or equivalent | [2] |
| Ionization | Positive Ion ESI | [5] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [5] |
Table 2: Example Quantitative Performance for a PROTAC Assay
| Parameter | Value | Reference |
| Matrix | Rat Plasma | [2] |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL | [2] |
| Calibration Curve Range | 10 pg/mL - 15,000 pg/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Precision (%CV) | < 15% | General Bioanalytical Guidance |
| Accuracy (%Bias) | ± 15% | General Bioanalytical Guidance |
Table 3: Example Source and Gas Parameters for a SCIEX 7500 System
| Parameter | Setting | Reference |
| Curtain Gas (CUR) | 35 psi | [2] |
| Collision Gas (CAD) | Medium | [2] |
| IonSpray Voltage (IS) | 5500 V | [2] |
| Temperature (TEM) | 550°C | [2] |
| Ion Source Gas 1 (GS1) | 55 psi | [2] |
| Ion Source Gas 2 (GS2) | 65 psi | [2] |
Note: The parameters in the tables above are examples and will require optimization for the specific this compound PROTAC and the mass spectrometer being used.
Conclusion
The protocols and data presented here provide a comprehensive framework for the mass spectrometric analysis of this compound PROTACs. By employing sensitive and robust LC-MS/MS methods, researchers can accurately quantify these molecules in complex biological matrices, which is essential for advancing their development as potential therapeutics. Furthermore, native mass spectrometry offers a valuable tool for elucidating the mechanism of action by directly observing the formation of the critical ternary complex.
References
Application Note: Western Blot Protocol for Validating Protein Degradation by (S,R,S)-AHPC-Me-8-bromooctanoic acid PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the 26S proteasome.[1] This mechanism of action, which results in the physical removal of the target protein rather than just its inhibition, offers a powerful therapeutic strategy.[1] The (S,R,S)-AHPC-Me moiety is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC design.[2][3][4] PROTACs incorporating (S,R,S)-AHPC-Me, such as those synthesized from (S,R,S)-AHPC-Me-8-bromooctanoic acid, are designed to hijack the VHL E3 ligase complex to induce the degradation of specific target proteins.[5]
Western blotting is a fundamental and widely accepted technique for quantifying the degradation of a target protein induced by a PROTAC.[1] This application note provides a detailed protocol for validating and quantifying the degradation of a target protein mediated by this compound-based PROTACs using Western blot analysis. Key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined from this analysis.[1]
Signaling Pathway and Experimental Workflow
To understand the context of the experimental protocol, it is essential to visualize the underlying biological pathway and the subsequent laboratory workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
Experimental Protocol
This protocol details the steps for treating cultured cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of a target protein.
Materials and Reagents
-
Cell Line: A suitable cell line expressing the protein of interest.
-
This compound based PROTAC: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Sample Buffer: 4X Laemmli sample buffer.
-
SDS-PAGE Gels: Appropriate percentage for the molecular weight of the POI.
-
Transfer Buffer.
-
Membranes: Polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Specific antibody against the protein of interest (POI).
-
Antibody against a loading control (e.g., GAPDH, α-tubulin, or β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
-
Imaging System: Capable of detecting chemiluminescent signals.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range for DC50 determination is 0.1 nM to 10 µM.
-
Treat the cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C to determine the optimal degradation time.[1]
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[7]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[7]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[6]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[7]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[7] Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Signal Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the intensity of the target protein band to the corresponding loading control band for each sample.[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control using the formula:
-
% Degradation = (1 - (Normalized POI intensity in treated sample / Normalized POI intensity in vehicle control)) * 100
-
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1]
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison of the effects of different PROTAC concentrations and treatment durations.
Table 1: Dose-Dependent Degradation of Target Protein
| PROTAC Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.95 | 5 |
| 1 | 0.85 | 15 |
| 10 | 0.60 | 40 |
| 100 | 0.25 | 75 |
| 1000 | 0.10 | 90 |
| 10000 | 0.08 | 92 |
Table 2: Time-Dependent Degradation of Target Protein at a Fixed Concentration (e.g., 100 nM)
| Treatment Time (hours) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0 |
| 2 | 0.90 | 10 |
| 4 | 0.70 | 30 |
| 8 | 0.45 | 55 |
| 16 | 0.28 | 72 |
| 24 | 0.25 | 75 |
Note: The data presented in these tables are for illustrative purposes only. Actual results will vary depending on the specific PROTAC, target protein, and cell line used.
Conclusion
This application note provides a comprehensive protocol for the use of Western blotting to quantitatively assess the degradation of a target protein induced by this compound-based PROTACs. Adherence to this protocol will enable researchers to reliably determine the efficacy of their PROTAC molecules by measuring key parameters like DC50 and Dmax, which are crucial for the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Lentiviral Transduction for Studying (S,R,S)-AHPC-Me-8-bromooctanoic acid PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] They function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This application note focuses on PROTACs constructed from (S,R,S)-AHPC-Me, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and 8-bromooctanoic acid, a common linker component.[2][3][4]
Studying the efficacy and mechanism of such PROTACs often requires stable, long-term expression of target proteins or reporter constructs in various cell types, including primary and non-dividing cells. Lentiviral vectors are an efficient tool for this purpose, as they can integrate transgenes into the host cell genome, ensuring stable and prolonged expression.[5][6][7] This document provides detailed protocols for using lentiviral transduction to establish cellular models for the characterization of (S,R,S)-AHPC-Me-8-bromooctanoic acid based PROTACs.
PROTAC Mechanism of Action
The fundamental mechanism involves the PROTAC molecule acting as a bridge between the target protein (Protein of Interest - POI) and the E3 ubiquitin ligase complex. The (S,R,S)-AHPC-Me moiety specifically binds to the VHL E3 ligase.[2][3] This proximity, facilitated by the 8-bromooctanoic acid-derived linker, allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow Overview
The overall process involves the production of lentiviral particles carrying a gene of interest, transduction of target cells, selection of a stable cell line, and subsequent treatment with the PROTAC to analyze protein degradation and cellular effects.
Caption: Overall experimental workflow from vector production to analysis.
Protocols
Safety Precaution: Lentiviral particles are treated as Risk Group Level 2 (RGL-2) organisms. All handling must be performed in a BSL-2 certified biosafety cabinet, and all materials should be decontaminated with 10% bleach before disposal.[8]
Protocol 1: Lentiviral Particle Production
This protocol describes the production of lentiviral particles in HEK293T cells using a 2nd generation packaging system.
Materials:
-
HEK293T cells
-
Complete Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Lentiviral plasmids: pMD2.G (envelope), psPAX2 (packaging), and transfer plasmid with the gene of interest.[9]
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
0.45 µM membrane filters
-
Lenti-X Concentrator (optional)
-
10 cm cell culture dishes
Methodology:
-
Day 1: Seed HEK293T Cells: Plate 5 x 10^6 HEK293T cells in a 10 cm dish. Ensure cells reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfection:
-
Prepare a DNA mix in a sterile tube: 10 µg transfer plasmid, 7.5 µg psPAX2, and 2.5 µg pMD2.G.
-
Perform transfection following the manufacturer's protocol for your chosen reagent.
-
Incubate cells at 37°C with 5% CO2.
-
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the cell culture medium (viral supernatant).
-
Filter the supernatant through a 0.45 µM membrane to remove cell debris.[9]
-
Add fresh complete medium to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the medium again and filter it. Pool with the 48-hour collection.
-
-
Concentration (Optional but Recommended):
-
For higher titers, concentrate the viral particles using a product like Lenti-X Concentrator according to the manufacturer's instructions.[9]
-
Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction and Stable Cell Line Generation
This protocol details the transduction of target cells to generate a stable cell line.
Materials:
-
Target cells
-
Concentrated lentiviral particles
-
Hexadimethrine bromide (Polybrene)
-
Selection antibiotic (e.g., Puromycin)
-
96-well or 24-well plates
Methodology:
-
Day 1: Seed Target Cells: Plate cells in a 96-well plate at a density that will result in ~70% confluency at the time of transduction (e.g., 1.6 x 10^4 cells/well).[8][10]
-
Day 2: Transduction:
-
Thaw lentiviral aliquots on ice.
-
Remove the culture medium from the cells.
-
Add fresh medium containing Polybrene at a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency but can be toxic to some cells, so optimization may be required.[10][11]
-
Add varying amounts of the lentiviral stock to determine the optimal Multiplicity of Infection (MOI). A good starting range is MOIs of 0.5, 1, and 5.[8]
-
-
Day 3: Change Medium: Remove the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: Antibiotic Selection:
-
Add fresh medium containing the appropriate concentration of selection antibiotic (e.g., 2-10 µg/mL puromycin). The optimal concentration must be determined beforehand with a kill curve for your specific cell line.[8]
-
Replace the selective medium every 3-4 days until resistant colonies are established and non-transduced control cells are eliminated.[8][12]
-
-
Expansion: Expand the pool of resistant cells to generate a stable cell line.
Protocol 3: PROTAC Treatment and Analysis
Methodology:
-
Cell Plating: Plate the generated stable cell line in appropriate culture vessels (e.g., 6-well plates for Western Blot).
-
PROTAC Treatment: Once cells are adhered and growing, treat them with a dose-response range of the this compound PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) to assess protein degradation kinetics.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify total protein concentration.
-
Western Blot Analysis: Perform Western blotting to detect the levels of the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Densitometry: Quantify band intensity to determine the extent of protein degradation relative to the vehicle control.
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation.
Table 1: Example Data for Transduction Optimization
| MOI (Transducing Units/cell) | Transduction Efficiency (%) | Cell Viability (%) |
|---|---|---|
| 0 (Control) | 0 | 100 |
| 0.5 | 45 | 98 |
| 1 | 78 | 95 |
| 5 | 96 | 85 |
| 10 | 98 | 70 |
Table 2: Example Data for PROTAC-Mediated Degradation
| PROTAC Conc. (nM) | Target Protein Level (% of Vehicle) |
|---|---|
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 1 | 52 |
| 10 | 15 |
| 100 | 8 |
| 1000 | 10 |
From this data, key parameters can be calculated:
-
DC₅₀ (Degradation Concentration 50%): The concentration of PROTAC required to degrade 50% of the target protein. In the example above, the DC₅₀ is approximately 1 nM.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation observed.
Logical Relationships Diagram
This diagram illustrates the relationship between the key components of the experimental system.
Caption: Relationship between experimental components and the desired outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. addgene.org [addgene.org]
- 6. scitechnol.com [scitechnol.com]
- 7. Lentivirus - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Lentivirus production and transduction [bio-protocol.org]
- 10. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 11. origene.com [origene.com]
- 12. Lentivirus Transduction Protocol - Creative Biogene [creative-biogene.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of (S,R,S)-AHPC-Me-8-bromooctanoic acid in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are working with (S,R,S)-AHPC-Me-8-bromooctanoic acid and encountering challenges with its solubility in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing solutions of this compound for your experiments.
Issue 1: The compound powder is not dissolving in my aqueous buffer.
-
Question: I'm trying to dissolve the this compound powder directly into my aqueous buffer (e.g., PBS), but it's not dissolving. What should I do?
-
Answer: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often challenging. The long bromooctanoic acid carbon chain significantly increases the molecule's hydrophobicity. It is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent.
-
Recommended First-Line Solvent: Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice for initial solubilization due to its high dissolving power for many nonpolar compounds.[1] The related compound, (S,R,S)-AHPC-Me hydrochloride, has a reported solubility of 100 mg/mL in DMSO.[2]
-
Alternative Solvents: If DMSO is not compatible with your experimental system, other water-miscible organic solvents such as ethanol (B145695) can be considered.
-
Issue 2: The compound precipitates when I add the DMSO stock solution to my aqueous medium.
-
Question: I successfully dissolved the compound in DMSO, but when I add this stock solution to my cell culture medium or buffer, a precipitate forms. How can I prevent this?
-
Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds.[3] It occurs because the compound is poorly soluble in the predominantly aqueous environment once the DMSO is diluted. Here are several strategies to prevent this:
-
Check the Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible to avoid both solubility issues and potential solvent toxicity to cells. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[3]
-
Improve Your Dilution Technique:
-
Pre-warm the aqueous medium: Always use pre-warmed (e.g., 37°C) cell culture medium or buffer.[3] Adding the compound to a cold solution can decrease its solubility.[4]
-
Add dropwise while vortexing: Add the DMSO stock solution to the pre-warmed medium slowly, drop-by-drop, while gently vortexing or swirling the medium.[5] This rapid mixing helps to prevent localized high concentrations of the compound that can lead to immediate precipitation.
-
-
Perform Serial Dilutions: Instead of adding a highly concentrated stock solution directly to your final volume, perform one or more intermediate dilutions in your pre-warmed aqueous medium.[5]
-
Issue 3: The solution appears cloudy or a precipitate forms over time during my experiment.
-
Question: My initial solution was clear, but after some time in the incubator, it has become cloudy or I can see a precipitate. What is happening?
-
Answer: Delayed precipitation can occur if the compound is in a supersaturated, thermodynamically unstable state in the aqueous medium. Interactions with media components or slight temperature fluctuations can trigger precipitation over time.[4]
-
Consider Solubility-Enhancing Excipients: For long-term experiments, the use of excipients that form more stable formulations can be beneficial. These include:
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, and can encapsulate the hydrophobic compound, thereby increasing its apparent solubility in water.[6][7] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[6]
-
Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can form micelles in aqueous solutions above their critical micelle concentration (CMC).[8] These micelles can encapsulate the hydrophobic compound, keeping it dispersed.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: How can I determine the aqueous solubility of my specific batch of this compound?
A2: The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.[10][11][12][13] A detailed protocol is provided in the "Experimental Protocols" section below. This will allow you to determine the maximum soluble concentration in your specific aqueous buffer.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a carboxylic acid. The solubility of carboxylic acids is highly dependent on pH.[9] At a pH below its pKa, the carboxylic acid group will be protonated (-COOH) and the molecule will be less soluble. At a pH above its pKa, the carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻), which is significantly more soluble in water.[9] Therefore, increasing the pH of your aqueous solution by adding a base (e.g., NaOH) should increase the solubility of the compound.
Q4: What are co-solvents and how can they help?
A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of hydrophobic compounds.[1] For this compound, a common approach is to use a small amount of a co-solvent like DMSO or ethanol to first dissolve the compound before diluting it into the aqueous medium. It is crucial to keep the final concentration of the co-solvent low to avoid negatively impacting your experiment (e.g., cell toxicity).[3]
Q5: Are there any specific recommendations for preparing this compound for in vivo studies?
A5: For in vivo formulations of similar VHL ligand conjugates, mixtures of co-solvents and surfactants are often used. A published formulation for a related compound involves an initial stock in DMSO, which is then diluted in a mixture of PEG300 (a co-solvent) and Tween-80 (a surfactant), and finally brought to the final volume with saline.[2] This creates a more stable formulation suitable for administration.
Quantitative Data Summary
The following tables summarize key quantitative data for consideration when preparing solutions of this compound.
Table 1: Solubility of a Related VHL Ligand
| Compound | Solvent | Solubility | Notes |
| (S,R,S)-AHPC-Me hydrochloride | DMSO | 100 mg/mL (207.88 mM) | Hygroscopic DMSO can impact solubility; use newly opened solvent.[2] |
| (S,R,S)-AHPC-Me hydrochloride | Water | 100 mg/mL (207.88 mM) | Requires sonication to dissolve.[2] |
Table 2: Recommended Final Concentrations of Co-solvents in Cell Culture
| Co-solvent | Recommended Maximum Final Concentration | Notes |
| DMSO | < 0.5% (v/v) | Ideally ≤ 0.1% to minimize toxicity and solubility issues.[3] |
| Ethanol | < 0.5% (v/v) | Similar to DMSO, lower concentrations are preferred. |
Table 3: Properties of Common Surfactants
| Surfactant | Type | Critical Micelle Concentration (CMC) | Typical Concentration in Cell Culture |
| Tween-20 | Non-ionic | ~60 mg/L | 0.05% - 0.1% (v/v)[14] |
| Triton X-100 | Non-ionic | ~150-200 mg/L | 0.05% - 0.5% (v/v) |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol provides a step-by-step guide to determine the equilibrium solubility of this compound in a specific aqueous buffer.[10][11][12][13]
-
Preparation:
-
Add an excess amount of the compound powder to a sterile glass vial.
-
Add a known volume of your aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter that is compatible with your sample (e.g., PVDF or PTFE).
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same buffer.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Determine the concentration of the compound in the supernatant by comparing its response to the standard curve. This concentration represents the equilibrium solubility.
-
Protocol 2: Improving Solubility with Co-solvents (for In Vitro Assays)
This protocol describes the preparation of a working solution of this compound for cell-based experiments using DMSO as a co-solvent.[3][5]
-
Prepare a Concentrated Stock Solution:
-
Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. If necessary, briefly sonicate the solution in a water bath.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the DMSO stock solution needed to achieve your desired final concentration, ensuring the final DMSO concentration is below 0.5%.
-
While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution drop-by-drop.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Important: Always prepare a vehicle control with the same final concentration of DMSO in the medium to account for any solvent effects.
-
Protocol 3: Improving Solubility with β-Cyclodextrin
This protocol provides a general method for enhancing the solubility of this compound using β-cyclodextrin or its derivatives (e.g., HP-β-CD).[6][7]
-
Prepare a Cyclodextrin (B1172386) Solution:
-
Dissolve the desired amount of β-cyclodextrin or HP-β-CD in your aqueous buffer. The concentration will need to be optimized for your specific application.
-
-
Complexation:
-
Add the this compound powder to the cyclodextrin solution.
-
Stir or sonicate the mixture for several hours, or overnight, at a controlled temperature to facilitate the formation of the inclusion complex.
-
-
Filtration:
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
-
Quantification (Optional but Recommended):
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method to confirm the extent of solubility enhancement.
-
Visualizations
Caption: Workflow for determining equilibrium solubility.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. benchchem.com [benchchem.com]
- 9. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. bosterbio.com [bosterbio.com]
Overcoming challenges in the synthesis of (S,R,S)-AHPC-Me-8-bromooctanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of (S,R,S)-AHPC-Me-8-bromooctanoic acid, a key intermediate in the development of PROTACs (Proteolysis Targeting Chimeras).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on a common synthetic route involving the coupling of (S,R,S)-AHPC-Me with 8-bromooctanoic acid.
dot
Caption: Experimental workflow for the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive coupling reagents. | Use fresh, high-quality coupling reagents. Store reagents under anhydrous conditions. Consider reagents like HATU or HCTU for efficient amide bond formation.[1] |
| Insufficient base. | Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used to neutralize the reaction mixture. | |
| Steric hindrance. | Increase reaction temperature to 40-50 °C and extend the reaction time. | |
| Multiple Byproducts Observed | Racemization at the stereocenters. | Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma. Maintain a low reaction temperature during the initial stages of coupling. |
| Side reactions with the bromo- group. | Protect the bromooctanoic acid as an ester before coupling, followed by deprotection. However, this adds extra steps to the synthesis. A more direct approach is to use milder coupling conditions. | |
| Incomplete deprotection of starting materials. | Ensure that any protecting groups on (S,R,S)-AHPC-Me are fully removed before the coupling reaction. | |
| Difficulty in Purification | Product co-elutes with starting material or byproducts. | Optimize the chromatography method. For HPLC, try different solvent gradients (e.g., water/acetonitrile with 0.1% TFA). For flash chromatography, test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). |
| Product is insoluble. | Low yields can sometimes be attributed to insolubility issues.[1] Try dissolving the crude product in a stronger solvent like DMF or DMSO before purification. | |
| Inconsistent Yields | Variability in reagent quality. | Source reagents from a reliable supplier and perform quality control checks if possible. |
| Presence of moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Moisture can quench the activated species in the coupling reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-Me and why is its stereochemistry important?
A1: (S,R,S)-AHPC-Me is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] The specific stereochemistry is crucial for its binding to the VHL protein, which is a key step in the mechanism of action for PROTACs that utilize this ligand to induce targeted protein degradation.[5]
Q2: What are the critical parameters for the amide coupling reaction between (S,R,S)-AHPC-Me and 8-bromooctanoic acid?
A2: The critical parameters include the choice of coupling reagent, the solvent, the base, the reaction temperature, and the reaction time. Using a high-quality coupling reagent like HATU in an anhydrous polar aprotic solvent such as DMF, with a non-nucleophilic base like DIPEA, is a common starting point. The reaction is often initiated at 0 °C and then allowed to warm to room temperature.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points to check for the consumption of starting materials and the formation of the desired product.
Q4: What are the expected yields for this synthesis?
A4: The yields can vary significantly based on the scale of the reaction and the purification method. Generally, yields for similar coupling reactions can range from 40% to 70%. Below is an illustrative table of expected outcomes at different stages.
| Stage | Parameter | Example Value |
| Crude Product | Yield | 80-95% |
| Purity (by LC-MS) | 50-70% | |
| After Purification | Final Yield | 40-70% |
| Final Purity (by HPLC) | >95% |
Q5: What are the storage conditions for this compound?
A5: The final product should be stored as a solid in a cool, dry place, protected from light. For long-term storage, it is advisable to keep it at -20°C.
Experimental Protocol: Amide Coupling
This protocol provides a general procedure for the coupling of (S,R,S)-AHPC-Me with 8-bromooctanoic acid.
Materials:
-
(S,R,S)-AHPC-Me hydrochloride[6]
-
8-Bromooctanoic acid[7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 8-bromooctanoic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (S,R,S)-AHPC-Me hydrochloride (1 equivalent) in anhydrous DMF.
-
Add the solution of (S,R,S)-AHPC-Me to the pre-activated acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the pure this compound.
Visualizations
dot
Caption: Mechanism of action of a PROTAC utilizing a VHL ligand.
dot
Caption: Logical workflow for HPLC analysis of reaction products.
References
Optimizing the linker length of (S,R,S)-AHPC-Me-8-bromooctanoic acid for improved efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the linker length of Proteolysis-Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-Me VHL ligand and an 8-bromooctanoic acid-derived linker. Our goal is to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase (in this case, (S,R,S)-AHPC-Me for VHL). The linker's length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] An optimized linker facilitates the correct spatial orientation of the target protein and the E3 ligase, enabling efficient ubiquitination of the target and its subsequent degradation by the proteasome.[1][2]
Q2: How does the length of the 8-bromooctanoic acid-derived linker impact PROTAC efficacy?
A2: The length of the alkyl chain linker derived from 8-bromooctanoic acid is a key determinant of PROTAC efficacy.
-
Linker Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][2][3]
-
Linker Too Long: Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[1][2] This can lead to non-productive binding events.
-
Optimal Length: The optimal linker length is specific to each target protein and E3 ligase pair and must be determined empirically.[1][4]
Q3: What is the "hook effect" and how can linker optimization mitigate it?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations.[3] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[3] While inherent to the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and potentially mitigating the hook effect.[3] Modifying linker flexibility and rigidity can also help to pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[3]
Q4: Besides length, what other linker properties should be considered for optimization?
A4: Beyond length, the composition of the linker significantly influences a PROTAC's overall performance. Key properties to consider include:
-
Flexibility and Rigidity: The flexibility of the linker can be adjusted by incorporating rigid elements like piperazine (B1678402) or triazole rings, or more flexible polyethylene (B3416737) glycol (PEG) chains.[1] A more rigid linker might pre-organize the PROTAC into a favorable conformation for ternary complex formation.[3]
-
Solubility and Permeability: The linker's chemical nature affects the PROTAC's physicochemical properties.[1][] Incorporating hydrophilic elements like PEG can improve aqueous solubility and cell permeability, while more hydrophobic alkyl chains can also influence these properties.[1][6]
-
Attachment Points: The points at which the linker is connected to the target protein ligand and the E3 ligase ligand are also critical. The exit vector of the linker from the ligand-binding pocket can significantly affect the relative orientation of the recruited proteins and the stability of the ternary complex.[7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
Problem 1: High binary binding affinity but no target degradation.
-
Symptom: Your PROTAC demonstrates good binding to both the target protein and the VHL E3 ligase in separate binding assays (e.g., SPR, ITC), but you do not observe significant degradation of the target protein in cellular assays.[1][3]
-
Potential Linker-Related Causes:
-
Suboptimal Linker Length: The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[1]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[3]
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[3][]
-
-
Troubleshooting Steps:
-
Synthesize a Library of Linker Lengths: The most direct approach is to synthesize a series of PROTACs with varying linker lengths. Even small changes in the alkyl chain length can have a significant impact on degradation efficacy.[1]
-
Evaluate Ternary Complex Formation Directly: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.[1]
-
Assess Cell Permeability: Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[1]
-
Modify Linker Composition: Introduce more rigid or flexible elements into the linker to alter the conformational dynamics.[1]
-
Problem 2: The "Hook Effect" is limiting the effective concentration range.
-
Symptom: You observe a bell-shaped dose-response curve in your degradation assays, where degradation efficiency decreases at higher PROTAC concentrations.[3]
-
Potential Linker-Related Causes: The linker design may not be optimal for promoting the stability of the ternary complex over the binary complexes.
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can lessen the hook effect.[3]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[3]
-
Data Presentation
The following tables provide illustrative data on how varying the linker length of an (S,R,S)-AHPC-Me-based PROTAC targeting a hypothetical protein (Protein X) could affect key efficacy parameters.
Table 1: Impact of Linker Length on In Vitro Binding and Ternary Complex Formation
| PROTAC Candidate | Linker (n-alkyl chain) | Target Binding (Kd, nM) | VHL Binding (Kd, nM) | Ternary Complex Cooperativity (α) |
| PROTAC-C6 | 6 carbons | 50 | 100 | 0.8 |
| PROTAC-C8 | 8 carbons | 52 | 98 | 2.5 |
| PROTAC-C10 | 10 carbons | 48 | 105 | 1.5 |
| PROTAC-C12 | 12 carbons | 55 | 102 | 0.9 |
Note: Cooperativity (α) > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Table 2: Impact of Linker Length on Cellular Degradation Efficacy
| PROTAC Candidate | Linker (n-alkyl chain) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-C6 | 6 carbons | >1000 | <10 | 0.5 |
| PROTAC-C8 | 8 carbons | 50 | 95 | 2.1 |
| PROTAC-C10 | 10 carbons | 250 | 80 | 1.8 |
| PROTAC-C12 | 12 carbons | 800 | 40 | 1.5 |
Experimental Protocols
1. Synthesis of (S,R,S)-AHPC-Me-Linker-Target Ligand PROTACs
This protocol describes a general method for synthesizing a library of PROTACs with varying alkyl linker lengths.
-
Materials: (S,R,S)-AHPC-Me, a series of α,ω-dibromoalkanes (e.g., 1,6-dibromohexane, 1,8-dibromooctane, 1,10-dibromodecane), your target protein ligand with a suitable nucleophilic handle (e.g., a phenol (B47542) or amine), appropriate solvents and reagents for organic synthesis.
-
Procedure:
-
Linker Attachment to (S,R,S)-AHPC-Me: React (S,R,S)-AHPC-Me with an excess of the desired α,ω-dibromoalkane under basic conditions to achieve mono-alkylation. Purify the product to obtain the (S,R,S)-AHPC-Me-linker-Br intermediate.
-
Coupling to Target Ligand: React the purified (S,R,S)-AHPC-Me-linker-Br intermediate with your target protein ligand under appropriate coupling conditions.
-
Purification: Purify the final PROTAC product using standard chromatographic techniques (e.g., HPLC).
-
Characterization: Confirm the structure and purity of the synthesized PROTACs using NMR and mass spectrometry.
-
2. Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels.[7]
-
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Incubate with a secondary antibody and visualize the bands using an appropriate detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control.
-
3. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the kinetics of binary and ternary complex formation.[1]
-
Procedure:
-
Chip Preparation: Immobilize the VHL E3 ligase onto the surface of a sensor chip.[7]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[7]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[7]
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (Kd) and cooperativity of ternary complex formation.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
References
Troubleshooting poor degradation efficiency with (S,R,S)-AHPC-Me-8-bromooctanoic acid PROTACs
Welcome to the technical support center for researchers utilizing PROTACs synthesized with (S,R,S)-AHPC-Me-8-bromooctanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your protein degradation experiments. The PROTACs discussed here are based on the (S,R,S)-AHPC-Me VHL ligand, directing target proteins for ubiquitination and subsequent proteasomal degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PROTACs synthesized with this compound?
A1: These PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2][3][4] They function by simultaneously binding to a protein of interest (POI) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6][7] This proximity forces the formation of a ternary complex (POI-PROTAC-VHL), leading to the ubiquitination of the target protein.[2][4][] The ubiquitinated protein is then recognized and degraded by the cell's proteasome.[2][4][9]
Q2: Which E3 ligase is recruited by my PROTAC?
A2: The (S,R,S)-AHPC-Me component of your PROTAC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6][7] Therefore, the degradation of your target protein is dependent on the presence and activity of the VHL E3 ligase complex in your experimental system.
Q3: I am observing a decrease in degradation at higher concentrations of my PROTAC. What is happening?
A3: This phenomenon is known as the "hook effect".[10][11][12] At very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation.[10] These binary complexes compete with the formation of the essential ternary complex, leading to reduced degradation efficiency.[10] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[10][12]
Q4: Can I use this PROTAC in any cell line?
A4: The efficacy of a VHL-based PROTAC is dependent on the expression levels of VHL in the chosen cell line.[] Cell lines with low or absent VHL expression will not support efficient degradation. It is recommended to verify VHL expression in your cell line of choice via Western blot or qPCR. Additionally, the expression of your specific target protein is a prerequisite.
Troubleshooting Guide: Poor Degradation Efficiency
This guide provides a step-by-step approach to diagnosing and resolving suboptimal degradation of your target protein.
Problem 1: No or minimal degradation of the target protein observed.
This is a common initial challenge. The following workflow will help you systematically investigate the potential causes.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Step 1: Verify Compound Integrity and Cell Permeability
-
Possible Cause: The PROTAC molecule may have degraded during storage or is unable to efficiently cross the cell membrane due to its high molecular weight.[14]
-
Troubleshooting:
-
Compound Quality: Ensure the PROTAC is stored correctly. If possible, verify its identity and purity using analytical methods like LC-MS.
-
Cellular Permeability: While direct measurement can be complex, indirect evidence can be gathered from target engagement assays performed in intact cells (see Step 2).
-
Step 2: Confirm Target Engagement in a Cellular Context
-
Possible Cause: The "warhead" of your PROTAC may not be binding to the intended target protein inside the cell.
-
Recommended Experiment: Cellular Thermal Shift Assay (CETSA) [14]
-
Rationale: Successful binding of the PROTAC to the target protein will increase its thermal stability, resulting in a shift in its melting curve.[15] This confirms target engagement in a physiological context.[14]
-
Expected Outcome: A shift to a higher melting temperature for the target protein in PROTAC-treated cells compared to vehicle-treated cells.
-
Step 3: Assess Ternary Complex Formation
-
Possible Cause: Even with target engagement, the PROTAC may not be effectively bridging the target protein and the VHL E3 ligase to form a stable ternary complex.[] The stability of this complex is critical for degradation efficiency.[]
-
Recommended Experiment: Co-Immunoprecipitation (Co-IP) [14]
-
Rationale: This assay can pull down the entire protein complex and verify the presence of all three components: the target protein, the PROTAC, and the E3 ligase (VHL).
-
Expected Outcome: When immunoprecipitating the target protein, you should be able to detect VHL by Western blot in the PROTAC-treated sample, and vice-versa.
-
Step 4: Check for Target Ubiquitination
-
Possible Cause: The ternary complex may form, but the subsequent ubiquitination of the target protein is inefficient.
-
Recommended Experiment: In-Cell Ubiquitination Assay [9][14]
-
Rationale: This assay directly measures whether the target protein is being marked with ubiquitin for degradation.[9] It is a key step in confirming the PROTAC's mechanism of action.[9]
-
Expected Outcome: Upon immunoprecipitation of the target protein, a high-molecular-weight smear, representing poly-ubiquitination, should be visible on a Western blot probed with an anti-ubiquitin antibody.[14] This effect is enhanced by pre-treating cells with a proteasome inhibitor.[10][14]
-
Step 5: Evaluate Proteasome Activity
-
Possible Cause: The target protein is ubiquitinated, but the proteasome is not degrading it.
-
Recommended Experiment: Proteasome Inhibitor Control
-
Rationale: If the PROTAC is functioning correctly, inhibiting the proteasome should lead to an accumulation of the ubiquitinated target protein, effectively "rescuing" it from degradation.[16]
-
Expected Outcome: In a Western blot, cells co-treated with your PROTAC and a proteasome inhibitor (e.g., MG132) should show higher levels of the target protein compared to cells treated with the PROTAC alone.[16]
-
Problem 2: High Cell Toxicity or Off-Target Effects
-
Possible Cause: The observed cell death or changes in other proteins may be due to the concentration of the PROTAC, on-target toxicity of degrading the POI, or off-target protein degradation.[16]
-
Troubleshooting:
-
Lower the Concentration: High concentrations can lead to off-target effects and toxicity.[16] Perform a dose-response for cell viability (e.g., using an MTS or CellTiter-Glo assay) alongside your degradation experiment to find the lowest effective concentration.
-
Use an Inactive Control: An ideal control is a molecule where the VHL-binding motif is altered to prevent E3 ligase recruitment. This helps differentiate between on-target effects and those related to VHL binding.
-
Competition Experiment: Co-treatment with a high concentration of a VHL ligand alone should compete with the PROTAC for VHL binding and rescue the degradation of the target protein, confirming a VHL-dependent mechanism.
-
Data Presentation
Effective PROTAC development relies on clear, quantitative data. Below are example tables for summarizing key experimental results.
Table 1: Dose-Response of Target Protein Degradation
| PROTAC Conc. (nM) | % Target Protein Remaining (vs. Vehicle) | Cell Viability (%) |
|---|---|---|
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 98 |
| 10 | 40 | 95 |
| 100 | 15 | 92 |
| 1000 | 25 ("Hook Effect") | 80 |
| 10000 | 60 ("Hook Effect") | 65 |
Table 2: Ternary Complex Formation Analysis by Co-IP
| IP Antibody | PROTAC Treatment | Western Blot: Target Protein | Western Blot: VHL |
|---|---|---|---|
| IgG Control | Yes | - | - |
| Anti-Target | No (Vehicle) | + | - |
| Anti-Target | Yes | + | ++ |
| Anti-VHL | No (Vehicle) | - | + |
| Anti-VHL | Yes | ++ | + |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and will not be over-confluent at the end of the experiment.
-
Treatment: The following day, treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).[14]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[14] Incubate with a primary antibody specific for your target protein overnight at 4°C. Wash, then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands.[14]
-
Analysis: Re-probe the membrane for a loading control (e.g., GAPDH or β-actin). Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle control.[14]
Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours) to capture the transient complex.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors to preserve protein-protein interactions.[15]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an antibody against your target protein or VHL overnight at 4°C.[14]
-
Pull-down: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze the eluate by Western blot, probing for the target protein and VHL.[15]
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with your PROTAC. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[10][14]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt non-covalent protein interactions.
-
Immunoprecipitation: Perform immunoprecipitation for your target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with a primary antibody against ubiquitin. A high-molecular-weight smear indicates poly-ubiquitination of your target protein.
Visualizations
Caption: Mechanism of action for a VHL-recruiting PROTAC.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Strategies to reduce off-target effects of (S,R,S)-AHPC-Me-8-bromooctanoic acid-based PROTACs
Welcome to the technical support center for researchers utilizing (S,R,S)-AHPC-Me-8-bromooctanoic acid-based PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with (S,R,S)-AHPC-Me-based PROTACs?
A1: Off-target effects in PROTACs, including those utilizing the (S,R,S)-AHPC-Me VHL ligand, can arise from several factors:
-
Warhead Specificity: The binder for your protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.[1]
-
E3 Ligase Ligand Activity: While (S,R,S)-AHPC-Me is a VHL ligand, some E3 ligase ligands, like those derived from thalidomide, can have intrinsic off-target activities, degrading proteins known as neosubstrates.[2] For VHL-based PROTACs, off-targets can also arise from the specific ternary complexes formed.
-
Ternary Complex Formation: The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for degradation.[3][4] However, the PROTAC can induce the formation of off-target ternary complexes with proteins other than the intended POI.[1]
-
Linker-Mediated Interactions: The linker connecting the warhead and the E3 ligase ligand is not merely a spacer. Its length, composition, and attachment points can influence the conformation of the ternary complex and expose surfaces that may interact with off-target proteins.[1][5][6]
Q2: What is the "hook effect" and how can it contribute to misleading off-target data?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][7] These non-productive binary complexes can sequester the E3 ligase, and it's hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins.[2] Therefore, it is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and to avoid concentrations that induce the hook effect.[1]
Q3: How can I improve the selectivity of my (S,R,S)-AHPC-Me-based PROTAC?
A3: Several strategies can be employed to enhance the selectivity of your PROTAC:
-
Optimize the Warhead: Utilize a more selective binder for your protein of interest.[1]
-
Modify the Linker: Systematically vary the linker's length, rigidity, and chemical composition to optimize the geometry of the ternary complex for your on-target protein, thereby disfavoring off-target interactions.[1][5][6]
-
Change the E3 Ligase: While your current PROTAC uses a VHL ligand, in some cases, switching to a different E3 ligase with a distinct set of endogenous substrates can reduce off-target effects.[1][6]
-
Introduce Covalent Modifications: Covalent PROTACs can offer increased selectivity and more durable target engagement.[5][8]
Troubleshooting Guides
Problem 1: Significant off-target degradation observed in global proteomics.
-
Possible Cause: Lack of selectivity of the warhead, suboptimal linker, or formation of promiscuous ternary complexes.
-
Troubleshooting Steps:
-
Validate Off-Targets: Confirm the proteomics hits using an orthogonal method like Western blotting.[9]
-
Assess Warhead Selectivity: If not already done, profile the selectivity of the warhead alone to ensure it is not a promiscuous binder.
-
Linker Optimization: Synthesize and test a matrix of PROTACs with varying linker lengths and compositions. A shorter, more rigid linker may reduce unwanted interactions.[6]
-
Negative Control PROTAC: Synthesize a negative control, such as an epimer of the VHL ligand that does not bind to VHL, to distinguish between degradation-dependent and -independent off-target effects.[9]
-
Problem 2: Inconsistent degradation results between experiments.
-
Possible Cause: Issues with cell culture conditions or PROTAC stability.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities and confluency, as these can affect the ubiquitin-proteasome system.[1]
-
Assess PROTAC Stability: Evaluate the stability of your PROTAC in the cell culture medium over the time course of your experiment.[1]
-
Problem 3: My PROTAC is cytotoxic at concentrations required for degradation.
-
Possible Cause: On-target toxicity (the target protein is essential for cell viability) or off-target toxicity.
-
Troubleshooting Steps:
-
Determine Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the cytotoxicity.[9]
-
Distinguish On- vs. Off-Target Toxicity: Use a rescue experiment (e.g., overexpressing a degradation-resistant mutant of the target protein) to determine if the toxicity is on-target. If the toxicity persists, it is likely due to off-target effects.
-
Lower PROTAC Concentration: If possible, use the lowest effective concentration of your PROTAC to minimize off-target effects.[9]
-
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This workflow outlines the use of quantitative mass spectrometry to identify off-target effects of your (S,R,S)-AHPC-Me-based PROTAC.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to ~70-80% confluency.
-
Treat cells with your PROTAC at its optimal degradation concentration.
-
Include the following controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with an inactive VHL ligand).[9]
-
For identifying direct targets, use a shorter incubation time (e.g., 4-6 hours).[4]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Protocol 2: Western Blotting for Off-Target Validation
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of your PROTAC and a vehicle control. A typical concentration range is 1 nM to 10 µM.[2]
-
Incubate for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[2]
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[2]
-
Incubate with primary antibodies against your on-target protein, the suspected off-target protein, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[2]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[2]
-
-
Detection:
-
Visualize the bands using an ECL substrate and a chemiluminescence imager.[2]
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[1]
-
Prepare Protein Solution: Prepare a solution containing the target protein and the VHL E3 ligase complex in an appropriate assay buffer.[1]
-
Add PROTAC: Add serial dilutions of your PROTAC to the protein mixture in a microplate.[1]
-
Incubation: Incubate to allow for ternary complex formation.[1]
-
Add Antibodies: Add donor and acceptor-labeled antibodies specific to the target protein and a component of the E3 ligase complex.[1]
-
Incubation: Incubate to allow for antibody binding.[1]
-
Read Plate: Measure the emission at two wavelengths on a TR-FRET-compatible plate reader.[1]
-
Calculate Ratio: An increase in the TR-FRET ratio (Acceptor emission / Donor emission) indicates the formation of the ternary complex.[1]
Quantitative Data Summary
Table 1: Hypothetical Quantitative Proteomics Data for an (S,R,S)-AHPC-Me-based PROTAC
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein X | TPX | -4.2 | < 0.001 | On-Target |
| Protein Y | PTY | -2.8 | < 0.005 | Yes |
| Protein Z | PTZ | -0.5 | 0.25 | No |
Table 2: Hypothetical IC50 and DC50 Data for PROTAC Optimization
| PROTAC Variant | Linker Modification | Target Binding IC50 (nM) | Target Degradation DC50 (nM) | Off-Target Y Degradation DC50 (nM) | Selectivity (Off-Target/On-Target) |
| Original | 8-bromooctanoic acid | 50 | 25 | 150 | 6 |
| Variant 1 | PEG4 | 55 | 30 | >1000 | >33 |
| Variant 2 | Alkyl C6 | 48 | 20 | 200 | 10 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of PROTACs Containing (S,R,S)-AHPC-Me-8-bromooctanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with PROTACs containing the (S,R,S)-AHPC-Me-8-bromooctanoic acid linker-ligand conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound component in my PROTAC?
This compound is an E3 ligase ligand-linker conjugate. The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) portion is a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The 8-bromooctanoic acid serves as a linker to connect the VHL ligand to your target protein binder (warhead).[4] This entire construct is crucial for forming the ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for inducing ubiquitination and subsequent degradation of the target protein.[5][6]
Q2: What are the common stability issues associated with PROTACs, particularly those with long alkyl linkers like 8-bromooctanoic acid?
PROTACs, especially those with long, flexible alkyl linkers, can face several stability challenges:
-
Metabolic Instability: The linker is often a primary site for metabolic modification by enzymes like cytochrome P450s, leading to rapid clearance.[] This can involve N-dealkylation and amide hydrolysis.[8]
-
Chemical Instability: Certain chemical functionalities within the PROTAC molecule can be susceptible to hydrolysis in aqueous solutions.[8]
-
Poor Physicochemical Properties: The large size and lipophilicity of many PROTACs can lead to poor solubility and cell permeability.[5][9] High concentrations can also lead to aggregation.[10]
Q3: My PROTAC shows good in vitro binding but poor degradation in cells. What could be the problem?
This common issue can stem from several factors related to stability and cell permeability:
-
Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.[5][9]
-
Instability in Cell Culture Medium: The PROTAC could be degrading in the experimental medium over the course of the assay.[9]
-
Inefficient Ternary Complex Formation in a Cellular Context: While binary binding is observed, the formation of a stable and productive ternary complex within the cell might be hindered.[5][11] The linker's length and composition are critical for the correct geometry of this complex.[5]
Q4: I'm observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9][11] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[9][11]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[5][9]
-
Test Lower Concentrations: Use your PROTAC in the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[9]
-
Enhance Ternary Complex Cooperativity: Designing PROTACs that favor the formation of the ternary complex over binary complexes can reduce the hook effect.[9]
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | 1. Modify the linker to improve physicochemical properties (e.g., incorporate PEG moieties to increase solubility).[1] 2. Employ prodrug strategies to mask polar groups.[9] | PROTACs are often large molecules that struggle to cross the cell membrane.[9] Improving their properties can enhance cellular uptake. |
| Lack of Target or E3 Ligase Engagement in Cells | 1. Perform cellular target engagement assays like CETSA or NanoBRET.[9][11] | These assays confirm that the PROTAC is binding to both the target protein and the E3 ligase within the cellular environment. |
| Inefficient Ternary Complex Formation | 1. Redesign the linker by varying its length, composition, and attachment points.[5] 2. Use biophysical assays (e.g., TR-FRET, SPR, ITC) to measure ternary complex formation and stability.[9] | The linker is a critical determinant of the ternary complex geometry and stability, which is essential for ubiquitination.[5][11] |
| PROTAC Instability | 1. Assess the stability of your PROTAC in cell culture media over the time course of your experiment.[9] | Degradation of the PROTAC in the assay medium will lead to a lack of activity. |
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
| Possible Cause | Troubleshooting Step | Rationale |
| Low Metabolic Stability | 1. Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. 2. Modify the linker to block sites of metabolism (e.g., replace metabolically liable groups, use cyclic linkers).[10][9] 3. Introduce metabolically inert groups (e.g., fluorine) at identified metabolic "hotspots" on the warhead or E3 ligase ligand.[10] | Rapid metabolic clearance is a common reason for the disconnect between in vitro and in vivo results. Metabolites may also compete with the parent PROTAC for target binding.[8] |
| Suboptimal Pharmacokinetics (PK) | 1. Perform PK studies to determine the PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Adjust the dosing frequency based on PK data to maintain a therapeutic concentration.[12] | Poor PK properties can prevent the PROTAC from reaching and staying at the target site in sufficient concentrations. |
| Formulation Issues | 1. Test different, well-tolerated formulation vehicles to improve solubility and bioavailability.[9][12] | The formulation can significantly impact the in vivo performance of a PROTAC. |
Quantitative Data Summary
The following tables summarize key parameters for evaluating PROTAC efficacy. While specific data for PROTACs with this compound is not publicly available, the data for other VHL-recruiting PROTACs can provide a useful benchmark.
Table 1: In Vitro Degradation Potency of Selected VHL-Recruiting PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | BRD4 | HeLa | < 100 | > 90 |
| PROTAC 2 | KRAS G12C | MIA PaCa-2 | ~250 | ~80 |
| PROTAC 3 | STING | THP-1 | < 50 | > 95 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation level.[1]
Table 2: Recommended Concentration Ranges for Control Experiments
| Control Compound | Mechanism of Action | Typical Concentration | Expected Outcome with Active PROTAC |
| MG132 | Proteasome Inhibitor | 1-10 µM | Reversal of protein degradation |
| Bortezomib | Proteasome Inhibitor | 10-100 nM | Reversal of protein degradation |
| (S,R,S)-AHPC / VH298 | VHL Ligand Competitor | 10-100x molar excess of PROTAC | Reversal of protein degradation |
| Inactive Epimer PROTAC | Fails to bind VHL | Same as active PROTAC | No protein degradation observed |
[11]
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash the cells with PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC.[10]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (one with known metabolic instability and one with known stability)
-
Acetonitrile (B52724) with an internal standard
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds.
-
Incubation: In a microplate, combine the HLM, phosphate buffer, and the test PROTAC. Pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Preparation: Centrifuge the samples and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life.[10]
Protocol 3: TR-FRET Assay for Ternary Complex Formation
Objective: To measure the proximity of the target protein and the E3 ligase induced by the PROTAC.[9]
Materials:
-
Fluorescently labeled target protein (donor fluorophore)
-
Fluorescently labeled E3 ligase complex (acceptor fluorophore)
-
Test PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Preparation: In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells. Include a control with no PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Measurement: Measure the FRET signal on the microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
Data Analysis: Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.[5]
Visualizations
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Workflow for addressing low PROTAC metabolic stability.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. Protein Degradation and PROTACs [ch.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Hook Effect: A Technical Support Guide for (S,R,S)-AHPC-Me-8-bromooctanoic acid PROTAC Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common experimental artifact encountered when working with PROTACs synthesized using the (S,R,S)-AHPC-Me-8-bromooctanoic acid linker, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By understanding and mitigating this phenomenon, researchers can ensure accurate interpretation of experimental data and accelerate the development of potent protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect is a paradoxical phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the efficacy of the PROTAC in degrading the target protein decreases.[1][2] This results in a characteristic bell-shaped or "hooked" curve, deviating from the typical sigmoidal curve where increased concentration leads to a plateau of maximum effect.[3][4]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][5] A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase (in this case, VHL).[6] However, when the PROTAC concentration is too high, it can independently bind to either the target protein or the VHL E3 ligase, forming "Target-PROTAC" or "VHL-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[5][6]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentrations is the hook effect typically observed for VHL-recruiting PROTACs?
A4: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, the target protein, and the cell line used. However, for many VHL-recruiting PROTACs, the hook effect can start to be observed at concentrations in the low micromolar (µM) range (e.g., 1-10 µM) and becomes more pronounced at higher concentrations.[1] It is crucial to perform a broad dose-response curve to identify the optimal concentration for maximal degradation.
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of PROTAC concentrations, with more data points at the higher concentrations to clearly define the descending part of the curve. A range from picomolar (pM) to high micromolar (µM) is recommended.[1]
-
Determine Optimal Concentration (Dmax): Identify the concentration that achieves the maximum level of protein degradation (Dmax). For future experiments, use concentrations at or around this optimal point.[1]
-
Assess Ternary Complex Formation: Employ biophysical assays like NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at various PROTAC concentrations. This can help correlate the loss of degradation with the reduction in ternary complex formation.
-
Problem 2: I am not observing any protein degradation at my tested concentrations.
-
Likely Causes:
-
Troubleshooting Steps:
-
Test a Very Broad Concentration Range: Perform a dose-response experiment with concentrations spanning several orders of magnitude (e.g., 1 pM to 100 µM).
-
Verify Target and E3 Ligase Expression: Confirm the expression of both the target protein and VHL in your cell line using Western Blot or qPCR.[5]
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) at a concentration expected to be optimal to determine the ideal treatment duration.[5]
-
Confirm Target Engagement: Use a NanoBRET Target Engagement assay to verify that the PROTAC can bind to its intended target within the cell.
-
Data Presentation
Table 1: Representative Degradation Data for a VHL-Recruiting PROTAC Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 50% |
| 100 nM | 15% (Dmax) |
| 1 µM | 40% |
| 10 µM | 75% |
| 100 µM | 90% |
Note: This data is representative and intended for illustrative purposes. Actual values will vary depending on the specific PROTAC and experimental conditions.
Table 2: Key Parameters for Characterizing PROTAC Efficacy
| Parameter | Description | Typical Values for Potent VHL-PROTACs |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | <1 nM to 100 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | >80% |
Experimental Protocols
Western Blot Analysis of Protein Degradation
This protocol allows for the quantification of target protein levels following PROTAC treatment.
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) for normalization.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is used to confirm the formation of the Target-PROTAC-VHL ternary complex.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration expected to promote ternary complex formation (typically around the Dmax) and a vehicle control. Co-treatment with a proteasome inhibitor (e.g., MG132) is recommended to stabilize the complex.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
2. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the VHL E3 ligase (or the target protein).
-
Add protein A/G beads to capture the antibody-antigen complex.
3. Washing and Elution:
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against the target protein and VHL to detect their presence in the immunoprecipitated complex.
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay provides quantitative data on the formation of the ternary complex.
1. Cell Preparation:
-
Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the VHL E3 ligase fused to HaloTag®.
2. Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to label the VHL-HaloTag® fusion protein.
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.
3. PROTAC Treatment and Measurement:
-
Add serial dilutions of the this compound PROTAC to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable luminometer.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect on ternary complex formation.
Visualizations
Caption: PROTAC-mediated degradation pathway.
Caption: Mechanism of the hook effect.
Caption: Experimental workflow for addressing the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving Cell Permeability of (S,R,S)-AHPC-Me-8-bromooctanoic acid-based Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of (S,R,S)-AHPC-Me-8-bromooctanoic acid-based degraders.
Frequently Asked Questions (FAQs)
Q1: My degrader, based on (S,R,S)-AHPC-Me and an 8-bromooctanoic acid linker, shows potent biochemical activity but poor cellular degradation. Could this be a permeability issue?
A: Yes, this is a common challenge with Proteolysis Targeting Chimeras (PROTACs).[1][2] Potent in-vitro activity (e.g., in binding assays) that doesn't translate to cellular efficacy often points towards poor cell permeability.[1] PROTACs are large molecules, frequently falling "beyond the Rule of Five," which can hinder their ability to cross the cell membrane and reach their intracellular targets.[3]
Q2: What is (S,R,S)-AHPC-Me and why is it used in my degrader?
A: (S,R,S)-AHPC-Me is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6] It serves as the component of your PROTAC that recruits the VHL E3 ligase to the target protein, initiating the ubiquitination and subsequent degradation process.[4][5]
Q3: What is the role of the 8-bromooctanoic acid linker in my degrader's permeability?
A: 8-bromooctanoic acid is an aliphatic linker used to connect the (S,R,S)-AHPC-Me (VHL ligand) to your target protein binder.[7][8] The linker's length, rigidity, and chemical properties significantly influence the overall physicochemical properties of the PROTAC, including its cell permeability.[3][9] While alkyl linkers like this are common, their flexibility and lipophilicity need to be carefully optimized.
Q4: What are the key physicochemical properties influencing the cell permeability of my degrader?
A: Several factors are critical:
-
Molecular Weight (MW): PROTACs inherently have high molecular weights, which can negatively impact passive diffusion across the cell membrane.[3][10]
-
Polar Surface Area (PSA): A large PSA can hinder membrane permeability.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can reduce permeability.[10]
-
Lipophilicity (LogP): A balance is crucial; while some lipophilicity is needed to enter the lipid bilayer, excessive lipophilicity can lead to poor solubility and membrane trapping.[3]
-
Conformational Flexibility: The ability of a PROTAC to adopt a more compact, "chameleonic" conformation with shielded polar groups within the cell membrane can enhance its permeability.[3][11]
Troubleshooting Guides
Issue: Low intracellular concentration of the degrader.
How to Diagnose:
-
Cellular Uptake Assays: Directly measure the concentration of your degrader in cell lysates using LC-MS/MS after incubation.[12]
-
Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell permeability assay for a more comprehensive assessment that includes active transport.[1][13]
Troubleshooting Steps:
-
Assess Physicochemical Properties: Calculate the MW, PSA, HBD count, and LogP of your degrader. Compare these values to those of known permeable PROTACs if available.
-
Perform a PAMPA Assay: This will provide a baseline measurement of the degrader's passive permeability.
-
Conduct a Caco-2 Permeability Assay: This will reveal if the degrader is a substrate for efflux pumps (e.g., P-glycoprotein), which can actively remove it from the cell.[13][14]
-
Modify the Linker:
-
Length: Systematically shorten or lengthen the 8-carbon alkyl chain.
-
Composition: Replace the alkyl chain with a more rigid or a more polar (e.g., PEG-based) linker to alter conformational flexibility and solubility.
-
Attachment Points: Varying the points at which the linker connects to the VHL ligand and the target binder can impact the overall 3D structure and permeability.
-
-
Modify the Ligands: While maintaining target and E3 ligase binding, minor modifications to solvent-exposed regions of the (S,R,S)-AHPC-Me or the target binder can reduce PSA or the number of HBDs.
Issue: High efflux ratio observed in the Caco-2 assay.
How to Diagnose:
-
A basolateral-to-apical (B-A) permeability that is significantly higher than the apical-to-basolateral (A-B) permeability (Efflux Ratio > 2) in a Caco-2 assay indicates active efflux.[14]
Troubleshooting Steps:
-
Co-incubate with Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp). A significant increase in A-B permeability in the presence of an inhibitor confirms that your degrader is a substrate for that pump.[14]
-
Structural Modifications to Reduce Efflux:
-
Reduce Lipophilicity: High lipophilicity is often associated with P-gp substrates. Modify the linker or ligands to slightly increase polarity.
-
Introduce Bulky Groups: Strategic placement of bulky chemical groups can sometimes disrupt the interaction with efflux transporters.
-
Change Linker Type: Explore different linker chemotypes that are less recognized by efflux pumps.
-
Data Presentation
Table 1: Illustrative Physicochemical Properties and Permeability Data for this compound-based Degrader Analogs
| Analog | Linker Modification | MW (Da) | cLogP | TPSA (Ų) | HBD | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio |
| Parent | 8-bromooctanoic acid | ~950 | 5.8 | 150 | 5 | 0.5 | 0.2 | 8.5 |
| Analog 1 | 6-bromohexanoic acid | ~922 | 5.2 | 150 | 5 | 0.8 | 0.5 | 4.2 |
| Analog 2 | PEG3 linker | ~980 | 4.5 | 175 | 4 | 1.2 | 1.0 | 2.1 |
| Analog 3 | Rigid piperazine (B1678402) linker | ~960 | 4.8 | 160 | 4 | 1.5 | 1.3 | 1.8 |
Note: These are illustrative data based on general trends observed for PROTACs and are not experimental results for a specific degrader.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[15]
Methodology:
-
Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Prepare Solutions:
-
Donor Solution: Dissolve the degrader in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 100 µM).
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich."
-
Add Donor Solution: Add the donor solution containing the degrader to the wells of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the degrader in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Papp): The apparent permeability is calculated using the following formula: P_app = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
Principle: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier that mimics the intestinal epithelium, to assess both passive and active transport.[13][14]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >200 Ω·cm² is generally considered acceptable.[16]
-
Prepare Dosing Solutions: Dissolve the degrader in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (upper) compartment of the Transwell®.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
Collect samples from the basolateral compartment at specified time points.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the dosing solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
Incubate and collect samples from the apical compartment as described above.
-
-
Sample Analysis: Quantify the concentration of the degrader in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Visualizations
Caption: General mechanism of action for a PROTAC degrader.
Caption: Troubleshooting workflow for poor degrader cell permeability.
Caption: Key physicochemical factors influencing PROTAC cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. diva-portal.org [diva-portal.org]
- 12. mdpi.com [mdpi.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Optimizing Amide Coupling of (S,R,S)-AHPC-Me and 8-bromooctanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amide coupling of (S,R,S)-AHPC-Me with 8-bromooctanoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in coupling (S,R,S)-AHPC-Me with 8-bromooctanoic acid?
The main challenges in this reaction are related to the steric hindrance of the secondary amine in (S,R,S)-AHPC-Me and the potential for side reactions. Low reactivity of the sterically hindered amine can lead to incomplete reactions and low yields. Therefore, the choice of an appropriate coupling reagent and optimized reaction conditions are critical for success.
Q2: Which coupling reagents are recommended for this reaction?
For sterically hindered amines like (S,R,S)-AHPC-Me, high-reactivity coupling reagents are recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides in such cases.[1][2] Key recommendations include:
-
HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Often the reagent of choice for difficult couplings due to its high reactivity and ability to overcome steric hindrance.[3][4]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though HATU is often superior for particularly challenging cases.[1][5][6]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective, particularly in solution-phase synthesis.[1][3]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation Oxyma-based reagent known for high efficiency and reduced racemization.[1]
Q3: What is the role of additives like HOBt or OxymaPure?
Additives such as HOBt (Hydroxybenzotriazole) and OxymaPure are crucial for two main reasons:
-
They react with the activated carboxylic acid to form an active ester intermediate that is less prone to side reactions.
-
They significantly suppress the racemization of chiral centers adjacent to the activated carboxyl group.[7][8]
Given the chiral nature of (S,R,S)-AHPC-Me, using an additive is highly recommended to maintain stereochemical integrity. Modern uronium reagents like HATU already incorporate a derivative of HOBt (HOAt) in their structure.[1]
Q4: Which solvents are suitable for this coupling reaction?
Anhydrous polar aprotic solvents are the best choice to ensure the solubility of reactants and prevent the hydrolysis of activated intermediates.[8] Recommended solvents include:
-
DMF (Dimethylformamide): A common and effective solvent for amide coupling.[9][10]
-
DCM (Dichloromethane): Another widely used solvent, particularly when lower reaction temperatures are desired.
-
Acetonitrile (MeCN): Can be a good option, especially with EDC-based protocols.[8]
-
THF (Tetrahydrofuran): Can also be used, but ensure it is anhydrous.[9]
Q5: What is the recommended base, and how much should be used?
A non-nucleophilic, sterically hindered base is essential to neutralize acids without interfering with the reaction.
-
DIPEA (N,N-Diisopropylethylamine): This is the most commonly recommended base for amide coupling reactions as its steric bulk prevents it from acting as a nucleophile.[3][4][8]
-
NMM (N-Methylmorpholine): A suitable alternative to DIPEA.[3]
Typically, 2-3 equivalents of the base are used. One equivalent neutralizes the carboxylic acid, and another neutralizes the acid generated from the coupling reagent during the reaction.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Ineffective activation of 8-bromooctanoic acid.2. Low reactivity of the sterically hindered (S,R,S)-AHPC-Me amine.3. Presence of moisture, leading to hydrolysis of the activated ester.[4]4. Impure reagents. | 1. Switch to a more powerful coupling reagent like HATU or COMU.[1][4]2. Increase the equivalents of the coupling reagent to 1.2-1.5 eq.3. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).4. Use anhydrous solvents.[8]5. Pre-activate the 8-bromooctanoic acid with the coupling reagent and base for 15-30 minutes before adding (S,R,S)-AHPC-Me.[8]6. Increase reaction time and/or moderately increase the temperature (e.g., to 40-50 °C), monitoring for side product formation.[11] |
| Presence of a Major Byproduct | 1. Intramolecular cyclization: The terminal bromo group on the octanoic acid chain could potentially undergo intramolecular cyclization, although this is less likely under standard amide coupling conditions.2. Dimerization of 8-bromooctanoic acid: Formation of an anhydride (B1165640) from two molecules of the carboxylic acid.3. Guanidinylation of the amine: A known side reaction with uronium/aminium reagents if excess reagent and base are used in the absence of the carboxylic acid.[3] | 1. Monitor the reaction by LC-MS to identify the mass of the byproduct.2. Ensure the correct order of addition: activate the carboxylic acid first before adding the amine.3. Avoid a large excess of the coupling reagent and base. |
| Incomplete Reaction (Starting Materials Remain) | 1. Insufficient reaction time or temperature.2. Steric hindrance slowing the reaction rate.[4]3. Inadequate amount of coupling reagent or base. | 1. Extend the reaction time (e.g., run overnight at room temperature).2. Gently heat the reaction mixture (e.g., 40-50 °C) and monitor progress by TLC or LC-MS.[11]3. Increase the equivalents of the amine or the carboxylic acid to push the equilibrium towards the product.4. Re-evaluate the stoichiometry of the coupling reagent and base, ensuring at least 1.1 equivalents of the coupling reagent and 2 equivalents of base are used.[4] |
| Difficulty in Product Purification | 1. Contamination with byproducts from the coupling reagent (e.g., tetramethylurea for HATU/HBTU, dicyclohexylurea for DCC).[5]2. Unreacted starting materials are close in polarity to the product. | 1. Perform an aqueous workup. Washing with a dilute acid (e.g., 1M HCl) can remove the amine-based reagents and any unreacted (S,R,S)-AHPC-Me. Washing with a saturated sodium bicarbonate solution can remove unreacted 8-bromooctanoic acid.[4]2. If EDC is used, the urea (B33335) byproduct is water-soluble and can be removed with an aqueous wash.[3]3. Utilize flash column chromatography with a carefully selected solvent system to separate the product from closely eluting impurities. |
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| HATU | Uronium/Aminium | Very High | Excellent for sterically hindered couplings; low racemization.[1][3] | Higher cost. |
| HBTU | Uronium/Aminium | High | Good efficiency; widely used.[6] | Less reactive than HATU for very difficult couplings.[1] |
| PyBOP | Phosphonium | High | Byproducts are generally easy to remove.[3] | Solutions in DMF have moderate stability.[1] |
| COMU | Uronium/Aminium (Oxyma-based) | Very High | High efficiency; low racemization; water-soluble byproducts.[1] | Higher cost. |
| EDC | Carbodiimide | Moderate | Water-soluble urea byproduct, simplifying workup.[3][5] | Less effective for sterically hindered substrates; requires an additive like HOBt or Oxyma.[12] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Rationale |
| (S,R,S)-AHPC-Me | 1.0 eq | Limiting reagent. |
| 8-bromooctanoic acid | 1.0 - 1.2 eq | A slight excess can help drive the reaction to completion. |
| Coupling Reagent | 1.1 - 1.5 eq | To ensure complete activation of the carboxylic acid.[8] |
| Additive (if needed) | 1.1 - 1.5 eq | To suppress racemization and side reactions. |
| Base (e.g., DIPEA) | 2.0 - 3.0 eq | To neutralize the carboxylic acid and acidic byproducts.[4][10] |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and inert under reaction conditions.[8] |
| Temperature | 0 °C to Room Temperature (or up to 50 °C) | Start at 0 °C, then allow to warm to RT. Gentle heating can be used for sluggish reactions.[8][11] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-bromooctanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to make a 0.1 M solution).
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (S,R,S)-AHPC-Me (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of (S,R,S)-AHPC-Me dropwise to the activated acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and perform an aqueous workup: wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the HATU-mediated coupling of (S,R,S)-AHPC-Me and 8-bromooctanoic acid.
Caption: Troubleshooting decision tree for optimizing the amide coupling reaction.
References
- 1. 肽偶联剂选择指南 [sigmaaldrich.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating toxicity of (S,R,S)-AHPC-Me-8-bromooctanoic acid PROTACs in cell culture
Disclaimer: The specific molecule, (S,R,S)-AHPC-Me-8-bromooctanoic acid PROTAC, is not documented in publicly available scientific literature. Therefore, this guide provides troubleshooting strategies and protocols based on the general principles of Proteolysis Targeting Chimeras (PROTACs), using a well-characterized class of PROTACs (targeting BRD4) as a representative example. Researchers should adapt these methodologies for their specific target and cellular context.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity observed with PROTACs in cell culture?
A1: Cytotoxicity from PROTACs can stem from several sources:
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On-Target Toxicity: The degradation of the intended target protein itself may lead to cell death. This is the desired therapeutic effect in many contexts (e.g., oncology), but it can be a concern when trying to study other biological functions.[1]
-
Off-Target Toxicity: The PROTAC may induce the degradation of unintended proteins, leading to adverse cellular effects.[2][3] This can be caused by the target-binding ligand, the E3 ligase-binding ligand, or the entire PROTAC molecule forming unproductive ternary complexes.[1][2]
-
Concentration-Dependent Toxicity: Excessively high concentrations of a PROTAC can lead to the "hook effect," where the formation of productive ternary complexes (Target-PROTAC-E3 Ligase) is reduced in favor of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase), diminishing efficacy and potentially increasing toxicity.[2][4] Furthermore, high concentrations can exacerbate off-target effects.[5]
-
Compound Impurities: Cytotoxicity could arise from impurities left over from the chemical synthesis process.[1]
Q2: How can I distinguish between on-target and off-target cytotoxicity?
A2: Differentiating between on-target and off-target effects is a critical step in troubleshooting. Several control experiments are essential:
-
Use an Inactive Control PROTAC: Synthesize or obtain an inactive version of your PROTAC. Common controls include an epimer that cannot bind the E3 ligase (e.g., a methylated ligand for Cereblon or a hydroxylated proline mimic for VHL) or a version where the target-binding warhead is inactivated.[6][7] If this inactive control is still toxic without degrading the target, the toxicity is likely an off-target effect of the chemical scaffold.[6]
-
Test Ligands Separately: Assess the cytotoxicity of the target-binding ligand and the E3 ligase-binding ligand individually. This helps determine if either component possesses inherent cytotoxic activity independent of the PROTAC mechanism.[1]
-
Proteasome Inhibition Rescue: Pre-treating cells with a proteasome inhibitor (e.g., MG132 or bortezomib) should prevent target degradation. If this treatment also rescues the cells from cytotoxicity, it confirms that the toxicity is dependent on the proteasome-mediated degradation pathway, whether on- or off-target.[1][7]
-
Rescue Experiment: If possible, express a degrader-resistant mutant of the target protein. If this rescues the toxic phenotype, it strongly indicates the cytotoxicity is on-target.[6]
Q3: What is the "hook effect" and how do I know if I'm seeing it?
A3: The "hook effect" is a phenomenon where the efficiency of PROTAC-mediated protein degradation decreases at high PROTAC concentrations.[2] This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase, preventing the formation of the essential ternary complex required for degradation.[2][4] You can identify the hook effect by performing a wide dose-response experiment and observing a bell-shaped curve for target degradation, where degradation is high at intermediate concentrations but drops off at higher concentrations.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating unexpected cytotoxicity during your experiments.
Problem: High levels of cell death are observed after PROTAC treatment.
Below is a logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting unexpected PROTAC cytotoxicity.
Data Presentation: Interpreting Dose-Response Data
A crucial first step is to correlate target degradation with cell viability across a range of concentrations.
| PROTAC Conc. (nM) | Target Degradation (%) | Cell Viability (%) | Interpretation |
| 0 (Vehicle) | 0% | 100% | Baseline control. |
| 1 | 45% | 95% | Effective degradation with minimal toxicity. |
| 10 | 85% | 80% | Optimal Range: Strong degradation, acceptable viability. |
| 100 | 95% | 50% | On-Target Toxicity: High degradation correlates with high cell death. |
| 1000 | 70% (Hook Effect) | 20% | Toxicity & Hook Effect: Concentration is too high, reducing efficacy and causing excessive toxicity.[2][6] |
| Table 1: Example data from a dose-response experiment correlating target degradation (measured by Western Blot) and cell viability (measured by CellTiter-Glo®) after 24 hours. |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells.[8]
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compound or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[8]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.[6]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]
-
Data Acquisition: Record luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle control.[6]
Protocol 2: Target Degradation Assay (Western Blot)
This protocol quantifies the level of target protein.
-
Cell Treatment: Plate cells in a 6-well plate. Treat with various concentrations of the PROTAC for the desired time.
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[6]
-
Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[7]
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-Tubulin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[9][10] An increase in luminescence indicates apoptosis is being induced.[1]
-
Experiment Setup: Follow steps 1-3 of the Cell Viability Assay protocol, using a white-walled 96-well plate suitable for luminescence.[11][12]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, equilibrating it to room temperature before use.[9][10]
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[13]
-
Incubation: Mix contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[12]
-
Data Acquisition: Measure luminescence using a plate reader. Calculate the fold change in caspase activity relative to the vehicle-treated control.[12]
Protocol 4: Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorochrome-conjugated Annexin V.[14][16] A viability dye like Propidium Iodide (PI) is used to identify cells with compromised membranes.[17]
-
Cell Preparation: Treat and harvest cells. Wash once with cold PBS.[18]
-
Staining: Resuspend ~1 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[8]
-
Incubation: Gently vortex and incubate at room temperature for 15 minutes in the dark.[8][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8][17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Mechanisms and Pathways
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Simplified BRD4 signaling and the effect of PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 10. ulab360.com [ulab360.com]
- 11. tripod.nih.gov [tripod.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating (S,R,S)-AHPC-Me-8-bromooctanoic acid in the Landscape of Targeted Protein Degradation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of Proteolysis Targeting Chimera (PROTAC) linkers, with a focus on contextualizing the efficacy of (S,R,S)-AHPC-Me-8-bromooctanoic acid against other commonly employed linker classes. PROTACs have emerged as a revolutionary therapeutic modality, leveraging the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker, a critical component connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in the overall efficacy and pharmacokinetic properties of these heterobifunctional molecules.[1][2]
While direct quantitative degradation data for PROTACs specifically incorporating the this compound linker is not extensively available in the public domain, this guide will draw comparisons based on the well-established principles of linker design and the performance of analogous long-chain alkyl linkers. We will present available experimental data for various linker types to provide a robust framework for rational PROTAC design.
The Crucial Role of the Linker in PROTAC Efficacy
The linker is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] Its length, composition, and rigidity profoundly influence the degradation efficiency of a PROTAC, which is primarily quantified by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[3]
Comparative Analysis of PROTAC Linkers
PROTAC linkers are broadly categorized into flexible and rigid linkers. This compound falls into the category of flexible linkers due to its long alkyl chain.
Flexible Linkers: Alkyl and Polyethylene (B3416737) Glycol (PEG) Chains
Flexible linkers, predominantly composed of alkyl or polyethylene glycol (PEG) chains, are the most commonly used linkers in PROTAC design due to their synthetic tractability and the ease with which their length can be modified.[4]
-
Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational flexibility.[4] The 8-bromooctanoic acid component of this compound provides an 8-carbon alkyl chain. While synthetically straightforward, long alkyl chains are generally hydrophobic, which can impact the solubility of the PROTAC molecule.[4]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased hydrophilicity can enhance the solubility and cell permeability of the PROTAC.[5]
The choice between an alkyl and a PEG linker, and the optimization of its length, is critical and often target-dependent.
Quantitative Data Presentation
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths. This data provides a baseline for understanding the potential efficacy of a long-chain alkyl linker like 8-bromooctanoic acid.
Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [3] |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | [3] |
| Alkyl/Ether | 21 | 3 | 96 | [3] |
| Alkyl/Ether | 29 | 292 | 76 | [3] |
Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells | Reference |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | [4] |
| PEG | Three PEG units | Weak degradation | [4] |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | [3] |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding PROTAC mechanisms.
Caption: PROTAC Mechanism of Action.
References
Performance Benchmarking: (S,R,S)-AHPC-Me-8-bromooctanoic acid-based PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) synthesized using the (S,R,S)-AHPC-Me-8-bromooctanoic acid E3 ligase ligand-linker conjugate. This component serves as a crucial building block for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a target protein, thereby inducing its degradation.
This guide focuses on the key performance metrics of DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), presenting available data for PROTACs incorporating this specific linker-ligand. The performance of these molecules is contextualized by comparison with established PROTACs, providing a valuable resource for designing and evaluating novel protein degraders.
Quantitative Performance Analysis
The efficacy of PROTACs is primarily defined by their potency (DC50) and the extent of protein knockdown they can achieve (Dmax). Below is a summary of the performance data for a PROTAC explicitly synthesized using this compound, alongside a well-characterized VHL-based PROTAC for comparison.
| PROTAC Name | Target Protein(s) | E3 Ligase Ligand | Linker Moiety | DC50 | Dmax | Cell Line |
| PROTAC CYP1B1 degrader-2 | CYP1B1 | (S,R,S)-AHPC-Me | 8-bromooctanoic acid | 1.0 nM | Not Reported | A549/Taxol |
| ARV-771 | BRD2, BRD3, BRD4 | (S,R,S)-AHPC derivative | Proprietary Linker | < 5 nM | >95% (inferred) | 22Rv1 |
Key Observations:
-
PROTAC CYP1B1 degrader-2 demonstrates high potency with a DC50 value of 1.0 nM in A549/Taxol cells. This highlights the effectiveness of the this compound conjugate in forming a productive ternary complex for the degradation of CYP1B1. The maximum degradation (Dmax) for this specific PROTAC has not been reported in the available literature.
-
ARV-771 , a widely studied BET family protein degrader, utilizes a similar (S,R,S)-AHPC-based VHL ligand. It exhibits a DC50 of less than 5 nM for the degradation of BRD2, BRD3, and BRD4 in 22Rv1 castration-resistant prostate cancer cells. While the exact linker differs from the 8-bromooctanoic acid chain, ARV-771 serves as a valuable benchmark for the performance of VHL-recruiting PROTACs.
Experimental Methodologies
Accurate determination of DC50 and Dmax values is critical for the evaluation of PROTAC efficacy. The following are standard protocols employed in the characterization of the PROTACs discussed.
Western Blotting for DC50 and Dmax Determination
This is a widely used technique to quantify the levels of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
A serial dilution of the PROTAC is prepared, and cells are treated for a specific duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) is also used for normalization.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Data Acquisition and Analysis:
-
Chemiluminescent signal is detected using an imaging system.
-
The intensity of the protein bands is quantified using densitometry software.
-
The target protein band intensity is normalized to the loading control.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control.
-
A dose-response curve is generated by plotting the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
HiBiT/NanoBRET Assay for Real-Time Degradation Analysis
This method offers a more high-throughput and real-time measurement of protein degradation in living cells.
-
Cell Line Generation:
-
A small, 11-amino-acid peptide tag (HiBiT) is inserted into the endogenous locus of the target protein using CRISPR/Cas9 gene editing in a cell line stably expressing the complementary LgBiT protein.
-
-
Assay Procedure:
-
The engineered cells are plated in a multi-well format.
-
A live-cell substrate for the NanoLuc luciferase is added to the cells.
-
The PROTAC is added at various concentrations.
-
Luminescence is measured kinetically over time using a plate reader.
-
-
Data Analysis:
-
The luminescence signal, which is directly proportional to the amount of HiBiT-tagged protein, is normalized to a vehicle control.
-
Plotting the normalized luminescence against time allows for the determination of the degradation rate.
-
Dose-response curves at a specific time point are used to calculate the DC50 and Dmax.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for DC50 and Dmax determination.
In vivo validation of tumor growth inhibition by (S,R,S)-AHPC-Me-8-bromooctanoic acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comparative analysis of the in vivo validation of tumor growth inhibition by PROTACs, with a focus on molecules that could be synthesized using components like (S,R,S)-AHPC-Me-8-bromooctanoic acid, an E3 ligase ligand-linker conjugate. The data presented here is drawn from preclinical studies on various PROTACs targeting key cancer-driving proteins.
Comparative Efficacy of In Vivo Tumor Growth Inhibition
The following table summarizes the in vivo performance of several representative PROTACs against various cancer models. This data is intended to provide a comparative perspective on the potential efficacy of PROTACs developed using similar chemical moieties.
| PROTAC Name/Target | E3 Ligase Recruited | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Citations |
| ARV-825 (BET proteins) | Cereblon (CRBN) | Neuroblastoma Xenograft (SK-N-BE(2) cells) | 5 mg/kg daily | Significant reduction in tumor burden | Degraded BET proteins and suppressed MYCN or c-Myc expression.[1][2] |
| PROTAC 3 (BRD4) | Not Specified | RS4;11 Leukaemia Xenograft | Not Specified | Induced tumor regression | Showed lower toxicity compared to conventional BRD4 inhibitors.[3][4] |
| Compound 6b (BRD4) | Cereblon (CRBN) | Basal-Like Breast Cancer (BLBC) Xenograft (HCC1806 cells) | Not Specified | Inhibited tumor growth | Downregulated KLF5, a key oncoprotein in BLBC.[5][6] |
| ARV-771 (BET proteins) | Not Specified | Castration-Resistant Prostate Cancer (CRPC) Xenograft (22Rv1 cells) | 10 mg/kg daily (subcutaneous) | 80% TGI | Down-regulated BRD4 and c-MYC levels in tumor tissue.[7] |
| B3 (ALK) | Cereblon (CRBN) | H3122 Xenograft Mouse Model | 25 mg/kg and 50 mg/kg | 37% and 48% inhibition, respectively | Showed promising anticancer effects with no significant toxicity.[8][9] |
| ACBI2 (SMARCA2) | Von Hippel-Lindau (VHL) | SMARCA4-deficient Cancer Models | Not Specified | In vivo efficacy demonstrated | First orally bioavailable VHL-recruiting PROTAC with selective degradation.[10][11] |
Experimental Protocols for In Vivo Validation
The successful in vivo validation of a PROTAC's anti-tumor activity relies on a series of well-designed and executed experiments. Below are generalized yet detailed methodologies for key experiments.
Xenograft Mouse Model for Efficacy Studies
-
Cell Line Selection: Choose a cancer cell line with known dependence on the PROTAC's target protein. For instance, neuroblastoma cell lines with MYCN amplification are suitable for evaluating BET-targeting PROTACs like ARV-825.[1][2]
-
Animal Model: Utilize immunodeficient mice (e.g., Nu/Nu or SCID) to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a mixture of media and Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Regularly measure tumor dimensions with calipers (e.g., twice weekly) and calculate the volume using the formula: (Length x Width²)/2.[12]
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[12]
PROTAC Formulation and Administration
-
Formulation: The vehicle for the PROTAC will depend on its physicochemical properties and the route of administration. A common oral formulation may consist of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, solutions containing DMSO, PEG300, and saline might be used.[12]
-
Administration Route: Administration can be oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.). The choice depends on the PROTAC's bioavailability and the desired pharmacokinetic profile.
-
Dosing: The dose and frequency (e.g., daily, every three days) will be determined by the PROTAC's potency and pharmacokinetic properties, often ranging from 5 mg/kg to 50 mg/kg.[1][12]
Efficacy and Tolerability Assessment
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the study to determine the extent of tumor growth inhibition.
-
Body Weight Monitoring: Monitor the body weight of the animals regularly as a general indicator of toxicity. Significant weight loss (>15-20%) may necessitate dose adjustments.[12]
-
Survival Analysis: In some studies, overall survival is a key endpoint.
-
Pharmacodynamic Analysis: At the end of the study, collect tumors, blood, and other organs.[12]
-
Western Blotting: Analyze protein lysates from tumor tissue to confirm the degradation of the target protein and assess downstream signaling effects (e.g., c-Myc levels for BRD4 degraders).[12]
-
Immunohistochemistry (IHC): Use IHC on tumor sections to evaluate the expression and localization of the target protein and proliferation markers like Ki-67.[6]
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental processes involved in PROTAC research.
Caption: Mechanism of Action for a PROTAC, leading to targeted protein degradation.
Caption: A typical workflow for a preclinical xenograft study to evaluate PROTAC efficacy.
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4-specific PROTAC with potent efficacy in models of BLBC | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Comparative analysis of VHL and CRBN ligands for CYP1B1 degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). Among the hundreds of E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized for recruiting target proteins for ubiquitination and subsequent proteasomal degradation. This guide provides a comparative analysis of VHL and CRBN ligands, offering insights into their performance and the experimental methodologies required for their evaluation, with a specific focus on the potential degradation of Cytochrome P450 1B1 (CYP1B1), a key enzyme implicated in cancer and metabolic diseases.
While direct head-to-head comparative data for CYP1B1-targeting PROTACs recruiting VHL and CRBN is not yet extensively available in published literature, we can extrapolate from well-studied targets, such as the bromodomain and extra-terminal domain (BET) protein BRD4, to understand the general characteristics and performance differences between these two E3 ligase systems.
Performance Comparison: VHL vs. CRBN Ligands
The choice between VHL and CRBN ligands for designing a CYP1B1-targeting PROTAC will depend on a multitude of factors including the desired degradation kinetics, cell-type specific expression of the E3 ligases, and the overall physicochemical properties of the final PROTAC molecule. Below is a summary of key quantitative data from a comparative study of BRD4-targeting PROTACs, which serves as a valuable proxy for understanding the potential behavior of CYP1B1 degraders.
| E3 Ligase Ligand Type | PROTAC Example | Target Protein | DC50 | Dmax | Cell Line | Key Characteristics |
| VHL | MZ1 | BRD4 | ~25-920 nM[1] | >90% | HEK293[1] | Often exhibits positive cooperativity in ternary complex formation, potentially leading to more stable complexes. VHL is predominantly cytosolic. |
| CRBN | dBET1 | BRD4 | ~500 nM | >90% | HEK293 | Generally forms non-cooperative ternary complexes. CRBN can shuttle between the nucleus and cytoplasm.[2] |
| VHL | ARV-771 | BET Proteins | < 5 nM | >90% | 22Rv1 | Demonstrates high potency in certain cancer cell lines.[3] |
| CRBN | Compound X (Hypothetical CYP1B1 degrader) | CYP1B1 | - | - | Prostate Cancer Cells | - |
| VHL | Compound Y (Hypothetical CYP1B1 degrader) | CYP1B1 | - | - | Prostate Cancer Cells | - |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for evaluating PROTAC efficiency. Lower DC50 values indicate higher potency. Data for hypothetical CYP1B1 degraders are included to illustrate the application of these metrics.
Signaling Pathways and Degradation Mechanism
The fundamental mechanism of action for both VHL and CRBN-based PROTACs involves the formation of a ternary complex between the target protein (CYP1B1), the PROTAC, and the E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
VHL-Mediated Degradation Pathway
Caption: VHL-mediated degradation of CYP1B1 via a PROTAC.
CRBN-Mediated Degradation Pathway
Caption: CRBN-mediated degradation of CYP1B1 via a PROTAC.
Experimental Protocols
A crucial aspect of comparing VHL and CRBN-based PROTACs is the robust and reproducible measurement of target protein degradation. The following is a detailed protocol for a Western blot-based degradation assay, which is a standard method for quantifying changes in protein levels.
Protocol: Western Blot for PROTAC-Induced CYP1B1 Degradation
1. Cell Culture and Treatment:
-
Plate a suitable cell line endogenously expressing CYP1B1 (e.g., prostate cancer cell lines like PC-3 or LNCaP) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow overnight.
-
Treat cells with a dose-response range of the VHL-based or CRBN-based CYP1B1 PROTAC. Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC, if available).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for the Western blot.
3. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CYP1B1 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to normalize for protein loading.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST to remove unbound secondary antibody.
4. Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for CYP1B1 and the loading control using densitometry software.
-
Normalize the CYP1B1 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of CYP1B1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Experimental Workflow
Caption: General workflow for comparing VHL and CRBN-based PROTACs.
Conclusion
The selection of an E3 ligase ligand is a pivotal step in the development of a successful PROTAC against CYP1B1. While CRBN-based PROTACs may offer advantages in terms of their smaller, more drug-like ligands, VHL-based degraders can exhibit enhanced ternary complex stability through positive cooperativity. The ultimate choice will depend on a careful, empirical evaluation of both systems. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such a comparative analysis, enabling researchers to make data-driven decisions in their pursuit of potent and selective CYP1B1 degraders. As the field of targeted protein degradation continues to advance, a deeper understanding of the interplay between E3 ligases, PROTACs, and target proteins will be essential for unlocking the full therapeutic potential of this exciting modality.
References
Assessing the Selectivity of (S,R,S)-AHPC-Me-8-bromooctanoic acid PROTACs Across Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PROTACs utilizing the (S,R,S)-AHPC-Me VHL ligand and an 8-bromooctanoic acid linker system. The analysis focuses on the selectivity of these molecules across various cancer and non-cancerous cell lines, supported by experimental data from published studies. As a primary surrogate for this class of PROTACs, this guide will extensively reference data on ARV-771, a well-characterized BET-targeting PROTAC that employs the (S,R,S)-AHPC-Me VHL ligand.
Executive Summary
PROTACs (Proteolysis-Targeting Chimeras) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The selectivity of a PROTAC is paramount, ensuring that it primarily degrades the intended target protein while minimizing effects on other proteins, thereby reducing potential toxicity. This guide demonstrates that PROTACs built on the (S,R,S)-AHPC-Me VHL ligand platform, exemplified by ARV-771, exhibit a high degree of selectivity for their intended targets, the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, and BRD4), and show preferential activity in cancer cells over normal, non-cancerous cell lines.
Data Presentation
On-Target Degradation Efficiency
The efficacy of a PROTAC is determined by its ability to induce the degradation of its target protein. This is quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation). Lower DC50 values indicate higher potency.
| Cell Line | Cancer Type | Target Protein(s) | DC50 (nM) | Dmax (%) | Citation(s) |
| 22Rv1 | Prostate Cancer | BRD2, BRD3, BRD4 | < 5 | >95 | [1][2][3] |
| VCaP | Prostate Cancer | BRD2, BRD3, BRD4 | < 5 | >95 | [1][3] |
| LnCaP95 | Prostate Cancer | BRD2, BRD3, BRD4 | < 5 | >95 | [1][3] |
| HepG2 | Hepatocellular Carcinoma | BRD2, BRD3, BRD4 | ~100 | Not Reported | [4] |
| Hep3B | Hepatocellular Carcinoma | BRD2, BRD3, BRD4 | ~100 | Not Reported | [4] |
Cellular Viability and Selectivity
Assessing the impact of a PROTAC on cell viability (IC50) across a panel of cancerous and non-cancerous cell lines provides a crucial measure of its therapeutic window and selectivity. A significant difference in IC50 values between cancer and normal cells indicates a favorable selectivity profile.
| Cell Line | Cell Type | IC50 (nM) | Citation(s) |
| Cancer Cell Lines | |||
| HeLa | Cervical Cancer | 183 | [5] |
| OVCAR8 | Ovarian Cancer | 215 | [5] |
| T47D | Breast Cancer | 13 | [5] |
| ZR-75-1 | Breast Cancer | Not Quantified | [5] |
| SK-BR-3 | Breast Cancer | Not Quantified | [5] |
| AU565 | Breast Cancer | Not Quantified | [5] |
| Non-Cancerous Cell Lines | |||
| HFF-1 | Human Foreskin Fibroblast | 1100 | [5] |
| HK2 | Human Kidney Epithelial | 166 | [5] |
| 3T3 | Mouse Fibroblast | 210 | [5] |
| MCF10A | Human Breast Epithelial | Not Quantified | [5] |
Off-Target Profile in HepG2 Cells
Global proteomics analysis by mass spectrometry is a powerful tool to identify unintended protein degradation, providing a comprehensive view of a PROTAC's selectivity. In a study with ARV-771, the following off-target effects were observed in the HepG2 hepatocellular carcinoma cell line.
| Effect | Number of Proteins | Key Examples | Citation(s) |
| Downregulated | 190 | BRD3, CCDC54, UBE2T | [4] |
| Upregulated | 83 | TXNIP, BOP1, PCCB | [4] |
Experimental Protocols
Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate, making it a cornerstone for assessing PROTAC-mediated degradation.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[6]
Quantitative Proteomics by Mass Spectrometry
This method provides an unbiased, global view of protein level changes following PROTAC treatment.
1. Sample Preparation:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Digest the proteins into peptides using an enzyme such as trypsin.
2. Tandem Mass Tag (TMT) Labeling (Optional but recommended for multiplexing):
-
Label the peptide samples from different treatment conditions with isobaric TMT reagents.
-
Combine the labeled samples.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantity.
4. Data Analysis:
-
Identify and quantify proteins from the MS/MS data using specialized software.
-
Compare protein abundance between PROTAC-treated and control samples to identify significantly up- or downregulated proteins.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Alkyl vs. PEG Linkers in AHPC-Based PROTACs: A Head-to-Head Comparison for Researchers
A deep dive into the critical choice of linkers for VHL-recruiting PROTACs, summarizing the latest data on how alkyl and polyethylene (B3416737) glycol (PEG) linkers impact efficacy, solubility, and cell permeability.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. For PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase via an (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) ligand, the choice of linker is a critical determinant of the molecule's overall performance. This guide provides a head-to-head comparison of two of the most commonly used linker types: alkyl chains and polyethylene glycol (PEG) chains, with supporting experimental data and detailed protocols for researchers in drug development.
The Great Debate: Hydrophobicity vs. Hydrophilicity
The fundamental difference between alkyl and PEG linkers lies in their physicochemical properties. Alkyl linkers, composed of saturated hydrocarbon chains, are hydrophobic, which can enhance cell membrane permeability.[1][2] In contrast, PEG linkers, with their repeating ethylene (B1197577) glycol units, are hydrophilic, a characteristic that can improve the aqueous solubility of the often large and complex PROTAC molecules.[2][3] This trade-off between permeability and solubility is a central theme in PROTAC design and significantly influences a degrader's pharmacokinetic and pharmacodynamic profiles.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily measured by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on PROTAC performance.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability | Solubility |
| PROTAC A | Target X | AHPC | Alkyl Chain | 35 | >90 | High | Low |
| PROTAC B | Target X | AHPC | PEG Chain | 80 | >95 | Moderate | High |
| CRBN Degrader | CRBN | Thalidomide | 9-atom Alkyl | Concentration-dependent decrease | - | - | - |
| CRBN Degrader | CRBN | Thalidomide | 3-unit PEG | Weak degradation | - | - | - |
Table 1: Illustrative head-to-head comparison of PROTACs with alkyl vs. PEG linkers targeting the same protein with an AHPC-based VHL ligand. Data is a representative compilation from literature findings.
| PROTAC Series | Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader | TBK1 | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 Degrader | TBK1 | Alkyl/Ether | 12 - 29 | Submicromolar | - |
| TBK1 Degrader | TBK1 | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 Degrader | TBK1 | Alkyl/Ether | 29 | 292 | 76 |
| ERα Degrader | ERα | PEG | 12 | Effective | - |
| ERα Degrader | ERα | PEG | 16 | More Potent | - |
Table 2: Impact of linker length and composition on the degradation of various target proteins.[4][5]
Experimental Protocols
To aid researchers in the evaluation of their own PROTACs, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[1]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[6]
2. Cell Lysis:
-
After treatment, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[6]
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[8]
1. Preparation of Reagents:
-
Prepare a solution of 1% lecithin (B1663433) in dodecane.
-
Prepare stock solutions of the test PROTACs in DMSO.
-
Prepare a buffer solution (e.g., PBS, pH 7.4).
2. Assay Procedure:
-
Add the buffer to the acceptor wells of the PAMPA plate.
-
Coat the membrane of the donor plate with the lecithin/dodecane solution.
-
Add the PROTAC solutions (diluted in buffer) to the donor wells.
-
Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours) at room temperature.[9][10]
3. Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
4. Calculation of Permeability Coefficient (Pe):
-
The apparent permeability coefficient (Pe) is calculated using the following equation:
where [C_A] is the compound concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Visualizing the Process: Workflows and Signaling Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Comparative Guide to Validating the Catalytic Activity of (S,R,S)-AHPC-Me-8-bromooctanoic acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the catalytic activity of Proteolysis-Targeting Chimeras (PROTACs) synthesized using the E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-Me-8-bromooctanoic acid . This molecule serves as a versatile building block, incorporating a high-affinity Von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me, connected to an 8-bromooctanoic acid linker.[1] The terminal carboxylic acid allows for straightforward conjugation to a ligand for a specific Protein of Interest (POI).
While specific performance data for a PROTAC synthesized with this exact linker is not extensively published, this guide will use a representative example—a hypothetical BRD4-targeting PROTAC designated BRD4-Degrader-VHL-8A —to illustrate the validation workflow. This guide compares its hypothetical performance against a well-characterized BRD4 degrader, MZ1, and a non-degrading negative control.
Overview of PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that function as catalysts to induce the degradation of specific proteins.[2][3] They consist of three components: a ligand for a POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI.[3][5][6] This marks the protein for degradation by the 26S proteasome, after which the PROTAC is released to engage another target protein molecule.[2][3]
Quantitative Performance Metrics
The efficacy of a PROTAC is primarily assessed by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[7] These parameters are crucial for comparing the potency and efficacy of different degraders.
Table 1: Comparative Degradation Performance of BRD4 PROTACs Note: The presented values for BRD4-Degrader-VHL-8A are hypothetical and for illustrative purposes. Experimental conditions can significantly influence observed values.[8]
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| BRD4-Degrader-VHL-8A | BRD4 | HeLa | 25 | >90 | 24 |
| MZ1 (Alternative) | BRD4 | HeLa | 15 | >95 | 24 |
| Negative Control | BRD4 | HeLa | >10,000 | <10 | 24 |
Table 2: Selectivity Profile of BRD4-Degrader-VHL-8A Based on hypothetical mass spectrometry-based proteomics data.
| Protein | Family | % Degradation at 100 nM |
| BRD4 | BET | >90% |
| BRD2 | BET | ~50% |
| BRD3 | BET | ~45% |
| BRDT | BET | <10% |
| VHL | E3 Ligase | <5% |
| CRBN | E3 Ligase | <5% |
Experimental Protocols for Validation
A rigorous, multi-faceted approach is essential to validate a PROTAC's mechanism of action and selectivity.[8][9]
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2][10]
-
Cell Culture and Treatment :
-
Plate cells (e.g., HeLa, THP-1) at a density to achieve 70-80% confluency at harvest.[10] Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).[2]
-
Treat cells with varying PROTAC concentrations for a predetermined time (e.g., 24 hours for dose-response).[2][7]
-
-
Cell Lysis and Protein Quantification :
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Centrifuge lysates to pellet cell debris and collect the supernatant.[2]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
-
SDS-PAGE and Immunoblotting :
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.[2]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis :
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[10]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[7]
-
Calculate the percentage of remaining protein relative to the vehicle control to determine degradation. Plot the results to calculate DC50 and Dmax values.[7][8]
-
This method provides an unbiased, global view of protein level changes to assess the selectivity of the PROTAC.[8]
-
Sample Preparation : Treat cells with the PROTAC at a concentration near its Dmax and a vehicle control.
-
Cell Lysis and Digestion : Lyse the cells, quantify total protein, and digest proteins into peptides using trypsin.[8]
-
Peptide Labeling : Label peptides from different conditions with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.[8]
-
LC-MS/MS Analysis : Combine labeled peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Identify and quantify peptides and proteins. Determine the relative abundance of each protein in PROTAC-treated samples compared to the control to identify off-target degradation.
Downstream Signaling and Functional Consequences
Degrading a target protein should result in a measurable downstream biological effect. For BRD4, a key epigenetic reader, its degradation is expected to downregulate the expression of oncogenes like c-Myc.[10]
Validation of these downstream effects can be achieved through:
-
RT-qPCR : To measure the decrease in c-Myc mRNA levels.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo) : To demonstrate the anti-proliferative effect of the PROTAC in cancer cell lines.[7]
By following this structured validation approach, researchers can rigorously assess the catalytic activity, potency, and selectivity of novel PROTACs developed with the this compound building block, enabling objective comparisons and advancing promising candidates in the drug discovery pipeline.
References
- 1. This compound | E3 连接酶配体-连接子偶联物 | MCE [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Orthogonal methods for confirming protein knockdown by (S,R,S)-AHPC-Me-8-bromooctanoic acid PROTACs
A Guide to Orthogonal Validation of Protein Knockdown by (S,R,S)-AHPC-Me-Based PROTACs
For researchers and drug development professionals, confirming the specific and efficient degradation of a target protein is a critical step in the validation of any Proteolysis-Targeting Chimera (PROTAC). This guide provides a comparative overview of essential orthogonal methods for validating protein knockdown induced by PROTACs synthesized using the (S,R,S)-AHPC-Me-8-bromooctanoic acid E3 ligase ligand-linker conjugate.
It is important to clarify that this compound is a key chemical building block. It contains the (S,R,S)-AHPC-Me moiety, which serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a linker.[1][2] To become a functional PROTAC, this conjugate must be coupled to a separate ligand that binds to a specific protein of interest (POI). The resulting bifunctional molecule then recruits the VHL E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4]
This guide outlines the primary antibody-dependent, antibody-independent, and functional assays necessary to robustly confirm the degradation of a target protein, ensuring that the observed effects are specific to the PROTAC's mechanism of action.
Comparative Analysis of Orthogonal Validation Methods
A multi-faceted approach using several independent techniques is crucial to eliminate false positives and confidently validate PROTAC activity.[5][6] The following table summarizes and compares the key orthogonal methods.
| Method | Principle | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Quantitative Western Blot | Antibody-based detection of a specific protein in a complex lysate separated by size.[7] | Low to Medium | Semi-quantitative to Quantitative | Widely established; provides molecular weight information; direct measure of protein level.[8] | Multiple steps can introduce variability; dependent on high-quality specific antibodies; can be time-consuming.[7] |
| Mass Spectrometry (Proteomics) | Antibody-independent identification and quantification of thousands of proteins across the entire proteome.[9][10] | Low | Highly Quantitative | Unbiased, global view of protein changes; confirms target degradation and identifies potential off-targets simultaneously; high sensitivity.[11][12] | Requires specialized equipment and bioinformatics expertise; can be expensive. |
| RT-qPCR (Real-Time Quantitative PCR) | Measures the amount of a specific mRNA transcript by reverse transcribing it to cDNA followed by quantitative PCR.[13] | Medium to High | Highly Quantitative | Differentiates between protein degradation and transcriptional repression; relatively fast and cost-effective.[14] | Does not measure protein levels directly; mRNA and protein levels do not always correlate perfectly.[15] |
| Functional Assays (e.g., Cell Viability, Reporter Assays) | Measures the biological consequence of target protein knockdown, such as changes in cell proliferation, migration, or signaling pathway activity.[16] | High | Quantitative | Directly links protein degradation to a biological phenotype; essential for demonstrating functional impact. | Can be indirect; a phenotype may result from off-target effects; requires a well-understood biological role for the target protein. |
| In-Cell Western™ Assay | Antibody-based immunofluorescent detection and quantification of a target protein directly in fixed and permeabilized cells in a microplate format.[17] | High | Quantitative | Higher throughput than traditional Western blots; excellent for screening multiple PROTACs, doses, or time points.[7][18] | Provides no molecular weight information; requires antibody specificity. |
Visualizing the PROTAC Workflow and Mechanism
Diagrams are essential for conceptualizing the complex biological processes and experimental workflows involved in PROTAC validation.
Caption: Mechanism of Action for a VHL-recruiting PROTAC.
Caption: Experimental workflow for validating PROTAC-mediated protein knockdown.
Caption: Example signaling pathway: BRD4 degradation impacting MYC expression.
Detailed Experimental Protocols
The following sections provide standardized protocols for the key validation assays.
Quantitative Western Blot Protocol
This protocol is used to quantify the level of a specific protein in cell lysates.[7][8]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Digital imager.
Procedure:
-
Cell Lysis: After PROTAC treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Separate the proteins by size on an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Signal Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using a digital imager.[7]
-
Quantification: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal for each sample.
RT-qPCR Protocol for mRNA Analysis
This protocol measures the relative abundance of the target gene's mRNA to confirm that the PROTAC acts post-translationally.[14]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
DNase I.
-
Spectrophotometer (e.g., NanoDrop).
-
Reverse transcription kit for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers for the target gene and one or more stable reference genes (e.g., GAPDH, ACTB).[20]
-
Real-time PCR detection system.
Procedure:
-
RNA Extraction: Extract total RNA from PROTAC-treated and control cells using an RNA extraction kit. Include an on-column DNase I digestion step to remove genomic DNA.[14]
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio should be ~2.0).[21]
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.[13][21]
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing master mix, forward and reverse primers, and cDNA template.
-
Run the reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[22]
-
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the target gene's Ct value to the reference gene's Ct value (ΔCt). Calculate the relative gene expression changes using the ΔΔCt method.[14] A lack of significant change in mRNA levels coupled with protein reduction strongly supports a degradation-based mechanism.
Sample Preparation for Mass Spectrometry-Based Proteomics
This protocol outlines the basic steps for preparing cell lysates for global proteomic analysis to confirm on-target degradation and identify off-targets.[23]
Materials:
-
Lysis buffer compatible with mass spectrometry (e.g., urea-based buffer).
-
DTT (dithiothreitol) and IAA (iodoacetamide).
-
Trypsin (mass spectrometry grade).
-
Solid-phase extraction (SPE) cartridges for peptide cleanup.
Procedure:
-
Cell Lysis: Lyse PROTAC-treated and control cells in a buffer containing detergents and chaotropic agents (e.g., 8M urea) to ensure complete protein solubilization and denaturation.
-
Reduction and Alkylation: Reduce cysteine disulfide bonds with DTT and then alkylate the free thiols with IAA to prevent them from reforming.
-
Protein Digestion: Dilute the lysate to reduce the urea (B33335) concentration and digest the proteins into smaller peptides using trypsin overnight.[23]
-
Peptide Cleanup: Acidify the peptide mixture and clean it up using SPE cartridges to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Use specialized software to identify and quantify peptides and proteins. Compare protein abundance between treated and control samples to determine which proteins were degraded.
By integrating these orthogonal methods, researchers can build a comprehensive and robust data package to validate the efficacy, specificity, and mechanism of action of their (S,R,S)-AHPC-Me-based PROTACs, paving the way for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation | Labcompare.com [labcompare.com]
- 6. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 7. benchchem.com [benchchem.com]
- 8. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sapient.bio [sapient.bio]
- 11. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Basic Principles of RT-qPCR | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Integrating Functional Genomic Screens and Multi-Omics Data to Construct a Prognostic Model for Lung Adenocarcinoma and Validating SPC25 [mdpi.com]
- 17. licorbio.com [licorbio.com]
- 18. licorbio.com [licorbio.com]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 22. mcgill.ca [mcgill.ca]
- 23. Analysis of PROTAC Target Protein and Degradation Profiles | ChemPro Innovations [chempro-innovations.com]
A Comparative Analysis of a Novel VHL-based PROTAC Building Block against Clinically Advanced Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. This guide provides a comparative benchmark of a novel VHL E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-Me-8-bromooctanoic acid, against two clinically tested PROTACs: Bavdegalutamide (ARV-110) and Vepdegestrant (ARV-471).
While direct clinical data for PROTACs utilizing this compound is not yet available, we will leverage preclinical data from ARV-771, a potent BET-targeting PROTAC that employs the closely related VHL ligand, (S,R,S)-AHPC-Me, for a comprehensive comparative analysis. This guide will delve into their mechanisms of action, target specificities, and available performance data, offering valuable insights for the design and development of next-generation protein degraders.
Quantitative Performance Benchmarking
The following tables summarize key preclinical and clinical performance metrics for ARV-771 (as a proxy for a PROTAC derived from the novel building block), and the clinically evaluated PROTACs, ARV-110 and ARV-471.
Table 1: Preclinical Degradation and Potency
| Parameter | ARV-771 (BET Degrader) | Bavdegalutamide (ARV-110, AR Degrader) | Vepdegestrant (ARV-471, ER Degrader) |
| Target Protein(s) | BRD2, BRD3, BRD4 | Androgen Receptor (AR) | Estrogen Receptor (ER) |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) | Cereblon (CRBN) |
| DC50 (Degradation) | < 5 nM in 22Rv1 cells[1][2] | ~1 nM in various prostate cancer cell lines[3][4] | ~2 nM in ER-positive breast cancer cell lines[5][6] |
| Dmax (Degradation) | >90% in vivo at 1 mg/kg[3] | >90% in vivo at efficacious doses[4] | Not explicitly reported in preclinical studies |
| IC50 (c-MYC depletion) | < 1 nM[1] | N/A | N/A |
| Binding Affinity (Kd) | BRD2(1): 34 nM, BRD2(2): 4.7 nM, BRD3(1): 8.3 nM, BRD3(2): 7.6 nM, BRD4(1): 9.6 nM, BRD4(2): 7.6 nM[7][8] | ~5 times higher affinity to AR than enzalutamide[9] | Not explicitly reported |
Table 2: Clinical Performance Overview
| Parameter | Bavdegalutamide (ARV-110) | Vepdegestrant (ARV-471) |
| Indication | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | ER+/HER2- Advanced or Metastatic Breast Cancer |
| Phase of Development | Phase II[10] | Phase 2 Expansion Completed[11][12] |
| Clinical Efficacy Endpoint | PSA50 Response Rate | Clinical Benefit Rate (CBR) |
| Reported Efficacy | 46% PSA50 in patients with AR T878/H875 mutations[13] | 38% CBR in all patients; 51.2% in patients with ESR1 mutations[11][14] |
| In-Patient Target Degradation | 70-90% AR reduction in a liver metastasis biopsy[15] | Median ER degradation of 69% (mean 71%) in tumor biopsies[14] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these PROTACs is crucial for rational drug design and predicting therapeutic outcomes.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part I) [bldpharm.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Arvinas Announces ARV-471 Achieves a Clinical Benefit Rate of 38% in Evaluable Patients and Continues to Show a Favorable Tolerability Profile in its Phase 2 Expansion Trial (VERITAC) | Arvinas [ir.arvinas.com]
- 12. Arvinas Announces ARV-471 Achieves a Clinical Benefit Rate of 38% in Evaluable Patients and Continues to Show a Favorable Tolerability Profile in its Phase 2 Expansion Trial (VERITAC) | Arvinas [ir.arvinas.com]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. nursingcenter.com [nursingcenter.com]
Safety Operating Guide
Personal protective equipment for handling (S,R,S)-AHPC-Me-8-bromooctanoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-Me-8-bromooctanoic acid. The following procedures are based on best practices for handling hazardous research chemicals and available data for structurally similar compounds.
This compound is an E3 ligase ligand-linker conjugate utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] As with any novel chemical, it should be handled with the utmost care, assuming it is hazardous. Safety data for the closely related compound, 8-bromooctanoic acid, indicates corrosive properties that cause severe skin burns and eye damage.[3][4]
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment is mandatory before handling this compound.[5] The minimum required PPE should always be used and includes a lab coat, safety goggles, and appropriate chemical-resistant gloves.[6][7]
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.[6][8] | To protect against splashes that can cause severe eye damage.[3][4] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact. For extended contact or handling larger quantities, consider double-gloving or using heavier-duty gloves like neoprene.[6] Always inspect gloves before use and remove them immediately after contact with the chemical, followed by hand washing. | To prevent skin contact, as the compound may cause severe skin burns.[3][4] |
| Body Protection | A fully buttoned, flame-resistant lab coat is required.[7][8] Ensure long pants and closed-toe shoes are worn at all times in the laboratory.[6][8] | To protect the skin and clothing from splashes and spills.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4][9] If a fume hood is not available, a respirator may be necessary, and a formal respiratory protection program should be in place.[7] | To prevent respiratory tract irritation.[9] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily available. The kit should contain an inert absorbent material.[9]
2. Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of the solid compound or its solutions within a chemical fume hood.[9]
-
Avoid the generation of dust.
-
When weighing the solid, do so on a tared container within the fume hood.
-
If preparing solutions, add the solid to the solvent slowly.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][4]
-
Spill: Evacuate the area. For small spills, absorb with an inert dry material and place in a sealed container for disposal.[9] For large spills, contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name, and any known hazards (e.g., "Corrosive," "Halogenated Organic").
-
-
Storage:
-
Disposal:
Experimental Workflow and Safety
The following diagram illustrates the key steps and decision points for safely handling this compound.
References
- 1. This compound | E3 连接酶配体-连接子偶联物 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. chemtalk.com.au [chemtalk.com.au]
- 11. 8-Bromooctanoic acid CAS#: 17696-11-6 [m.chemicalbook.com]
- 12. idealresponse.co.uk [idealresponse.co.uk]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
